molecular formula C24H33NO4 B15568616 Spiramine A

Spiramine A

Cat. No.: B15568616
M. Wt: 399.5 g/mol
InChI Key: ZPELMDXCJZDIBP-UKSPHMGLSA-N
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Description

Spiramine A is a useful research compound. Its molecular formula is C24H33NO4 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H33NO4

Molecular Weight

399.5 g/mol

IUPAC Name

[(1R,2R,3S,5S,7R,8R,12R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate

InChI

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20-,21+,22+,23-,24+/m0/s1

InChI Key

ZPELMDXCJZDIBP-UKSPHMGLSA-N

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Biological Activities of Atisine-Type Diterpenoid Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Atisine-type diterpenoid alkaloids, a significant subclass of C20-diterpenoid alkaloids, represent a class of natural products with intricate chemical structures and a broad spectrum of biological activities.[1][2] First identified in 1896 from Aconitum heterophyllum, atisine (B3415921) and its derivatives have since been isolated from various plant genera, including Aconitum, Delphinium, and Spiraea.[1][2] These compounds are not only of interest for their chemical diversity but also for their potential as precursors in the biosynthesis of other diterpenoid alkaloids.[1] This technical guide provides an in-depth overview of the significant pharmacological properties of atisine-type alkaloids, with a focus on their antitumor, anti-inflammatory, analgesic, antiarrhythmic, antiplatelet, and antiparasitic effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Antitumor Activity

Several atisine-type diterpenoid alkaloids have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2] The antitumor activity is often attributed to the induction of apoptosis, a programmed cell death pathway.

Quantitative Data on Antitumor Activity

The in vitro cytotoxic activity of various atisine-type alkaloids is summarized in Table 1, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Honatisine (27)MCF-7 (Breast)3.16Etoposide7.53[1]
Delphatisine C (25)A549 (Lung)2.36Etoposide-[1]
Brunonianine B (86)Skov-3 (Ovarian)---[3]
Brunonianine B (86)Caco-2 (Colorectal)-Hydroxycamptothecin-[3]
Brunonianine C (87)Caco-2 (Colorectal)-Hydroxycamptothecin-[3]
Spiramine C derivative (S1)HL-60, SMMC-7721, A-549, MCF-7, SW-480-Cisplatin-[1]
Spiramine C derivative (S2)HL-60, SMMC-7721, A-549, MCF-7, SW-480-Cisplatin-[1]
Spiramine C derivative (S9)Bax-/-/Bak-/- MEFs4.524S-31.736[1]
Spiramine C derivative (S11)Bax-/-/Bak-/- MEFs1.814S-31.736[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the atisine-type alkaloid in culture medium. Replace the old medium with the medium containing the test compound and incubate for a specified period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1.5 to 4 hours at 37°C.[4][5]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[4]

Signaling Pathway: Induction of Apoptosis

Some atisine derivatives induce apoptosis through the Bax/Bcl-2/caspase-3 signaling pathway.[1][3] Brunonianine B, for example, has been shown to arrest the cell cycle in the G2/M phase and reduce the mitochondrial membrane potential in Skov-3 cells.[3]

apoptosis_pathway cluster_cell Cancer Cell Atisine_Alkaloid Atisine-type Diterpenoid Alkaloid Bax Bax Atisine_Alkaloid->Bax Bcl2 Bcl-2 Atisine_Alkaloid->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Atisine-induced apoptosis pathway.

Anti-inflammatory and Analgesic Activities

Atisine-type alkaloids have demonstrated notable anti-inflammatory and analgesic properties in various preclinical models.

Quantitative Data on Anti-inflammatory and Analgesic Effects

The analgesic effects of aconicatisulfonines A and B were evaluated in an acetic acid-induced writhing test in mice.

CompoundDose (mg/kg, i.p.)Writhing Inhibition (%)Reference
Aconicatisulfonine A (82)0.123.3[3]
0.343.2[3]
1.050.3[3]
Aconicatisulfonine B (83)0.146.6[3]
0.364.7[3]
1.075.7[3]
Morphine (Positive Control)0.366.8[3]
Experimental Protocols

This widely used model assesses the acute anti-inflammatory activity of compounds.

Procedure:

  • Administer the test compound (e.g., atisine-type alkaloid) to rodents, typically rats or mice.

  • After a set time (e.g., 30 minutes), inject a 1% carrageenan suspension into the sub-plantar region of the hind paw to induce localized inflammation and edema.[6]

  • Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6]

  • Calculate the percentage inhibition of edema compared to a control group that received only the vehicle.[7]

This chemical-induced pain model is used to evaluate peripheral analgesic activity.

Procedure:

  • Administer the test compound to mice.

  • After a specific period (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally (i.p.) to induce abdominal constrictions (writhes).[8]

  • Observe the mice for a set duration (e.g., 20 minutes) and count the number of writhes.[8]

  • A reduction in the number of writhes compared to a control group indicates analgesic activity.[8]

Signaling Pathways in Anti-inflammatory and Analgesic Action

The anti-inflammatory effects of some atisine-type alkaloids are linked to the inhibition of the NF-κB/MAPK and activation of the Nrf2/HO-1 signaling pathways.[3] The analgesic effect of certain atisine alkaloids, such as 12-epinapelline (B1180270) N-oxide and songorine, is naloxone-dependent, suggesting modulation of opioid receptors.[9]

anti_inflammatory_pathway cluster_cell Inflamed Cell cluster_nfkb NF-κB/MAPK Pathway cluster_nrf2 Nrf2/HO-1 Pathway Atisine_Alkaloid Atisine-type Diterpenoid Alkaloid MAPK MAPK Atisine_Alkaloid->MAPK NFkB NF-κB Atisine_Alkaloid->NFkB Nrf2 Nrf2 Atisine_Alkaloid->Nrf2 Inflammatory_Cytokines Inflammatory Cytokines MAPK->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines HO1 HO-1 Nrf2->HO1 Anti_inflammatory_Effect Anti-inflammatory Effect HO1->Anti_inflammatory_Effect

Caption: Anti-inflammatory signaling pathways.

analgesic_pathway cluster_neuron Neuron Atisine_Alkaloid Atisine-type Diterpenoid Alkaloid Opioid_Receptor Opioid Receptor Atisine_Alkaloid->Opioid_Receptor modulates Pain_Signal Pain Signal Transmission Opioid_Receptor->Pain_Signal Analgesia Analgesia

Caption: Opioid receptor-mediated analgesia.

Antiarrhythmic Activity

Certain atisine-type alkaloids have shown potential in managing cardiac arrhythmias.

Quantitative Data on Antiarrhythmic Effects

The antiarrhythmic effects of atidine and dihydroatisine were evaluated in an aconitine-induced arrhythmia model in rats.

CompoundED50 (mg/kg)Reference
Atidine (6)5[1]
Dihydroatisine (3)1[1]
Experimental Protocol: Aconitine-Induced Arrhythmia Model

This model is used to screen for antiarrhythmic drugs.

Procedure:

  • Anesthetize an animal (e.g., rat) and record a baseline electrocardiogram (ECG).

  • Infuse aconitine (B1665448) intravenously to induce cardiac arrhythmias, such as ventricular tachycardia and fibrillation.[10]

  • Administer the test compound before or after the onset of arrhythmia.

  • Monitor the ECG for the suppression or termination of arrhythmias to determine the antiarrhythmic efficacy.[10]

Antiplatelet Aggregation Activity

Some atisine-type alkaloids can inhibit platelet aggregation, a key process in thrombosis.

Quantitative Data on Antiplatelet Aggregation

The inhibitory effects of several spiramine derivatives on platelet aggregation induced by different agonists are presented in Table 2.

CompoundAgonistIC50 (µM)Reference
Spiramine Q (43)Arachidonic acid18.7[1]
Spiramine A (39)PAF6.7[1]
Spiramine C (34)PAF32.6[1]
Spiradine F (38)PAF138.9[1]
Experimental Protocol: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet clumping.

Procedure:

  • Prepare platelet-rich plasma (PRP) from fresh blood samples.[11]

  • Incubate the PRP with the test compound or vehicle.

  • Induce platelet aggregation by adding an agonist such as arachidonic acid, ADP, collagen, or platelet-activating factor (PAF).[11]

  • Measure the change in light transmission through the PRP suspension using an aggregometer. An increase in light transmission corresponds to platelet aggregation.[11]

  • Calculate the percentage inhibition of aggregation by the test compound.

Antiparasitic and Other Activities

Atisine-type diterpenoid alkaloids have shown a broader range of biological effects, including antiparasitic and cholinesterase inhibitory activities. The antiparasitic effect of these compounds is particularly noteworthy and considered more prominent than in other types of diterpenoid alkaloids.[1]

Quantitative Data on Other Activities
ActivityCompoundTargetIC50 (µM)Reference
Cholinesterase InhibitionAjaconine (15)Acetylcholinesterase (AChE)12.61[1]
Butyrylcholinesterase (BchE)10.18[1]
Heterophyllinine-B (31)Butyrylcholinesterase (BchE)40.63[1]
Experimental Protocol: In Vitro Antiparasitic Assay

General Procedure:

  • Culture the target parasite (e.g., Plasmodium falciparum, Leishmania donovani) in an appropriate medium.

  • Expose the parasite culture to various concentrations of the atisine-type alkaloid.

  • After a defined incubation period, assess parasite viability using methods such as microscopic counting, colorimetric assays (e.g., MTT for some protozoa), or fluorometric assays that detect parasite DNA.[12]

  • Determine the IC50 value of the compound against the parasite.

Atisine-type diterpenoid alkaloids are a rich source of bioactive molecules with a wide array of pharmacological properties. Their demonstrated efficacy in preclinical models of cancer, inflammation, pain, cardiac arrhythmia, and parasitic infections highlights their potential for the development of new therapeutic agents. This guide provides a comprehensive resource for researchers in pharmacology and drug discovery, summarizing the current knowledge on the biological activities of these fascinating natural products and offering standardized protocols for their further investigation. The elucidation of their mechanisms of action and structure-activity relationships will be crucial for the rational design of novel and more potent derivatives.

References

Spiramine A: A Diterpenoid Alkaloid from Spiraea japonica

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Source and Biosynthesis of Spiramine A for Researchers, Scientists, and Drug Development Professionals.

This compound is a member of the atisine-type diterpenoid alkaloid family, a class of structurally complex natural products. Contrary to initial assumptions of a marine origin, this compound is produced by the terrestrial plant Spiraea japonica, a deciduous shrub belonging to the Rosaceae family. This guide provides a comprehensive overview of the natural source, proposed biosynthesis, and relevant experimental data for this compound, tailored for a scientific audience.

Natural Source and Isolation

This compound is a constituent of various parts of the plant Spiraea japonica, which is widely distributed in Asia and has been used in traditional Chinese medicine.[1] The isolation of this compound and its congeners typically involves the extraction of plant material, followed by chromatographic separation.

General Isolation Protocol

G General Isolation Workflow for Spiramine Alkaloids plant_material Dried & Powdered Spiraea japonica Plant Material (e.g., roots) extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction concentration Concentration in vacuo extraction->concentration partition Acid-Base Partitioning to separate alkaloids concentration->partition chromatography Column Chromatography (e.g., Silica Gel, Alumina) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification spiramine_a Pure this compound purification->spiramine_a

A generalized workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[3] While the raw spectral data is not extensively published, the key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₂₄H₃₃NO₄
Molecular Weight 399.5 g/mol
IUPAC Name [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway established for atisine-type diterpenoid alkaloids.[4] This complex pathway involves the cyclization of a universal diterpene precursor and subsequent amination.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound begins with geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes. Through a series of enzymatic cyclizations, the atisane (B1241233) diterpene skeleton is formed. A key intermediate in the biosynthesis of spiramine alkaloids is the atisane-type diterpene, spiraminol. The nitrogen atom is incorporated into the molecule from the amino acid L-serine to form the characteristic oxazolidine (B1195125) ring of the atisine-type alkaloids.

G Proposed Biosynthetic Pathway of this compound ggpp Geranylgeranyl Pyrophosphate (GGPP) cyclization Multi-step Cyclization ggpp->cyclization spiraminol Spiraminol (Atisane Diterpene) cyclization->spiraminol amination Amination with L-Serine spiraminol->amination spiramine_core Atisine-type Diterpenoid Alkaloid Core amination->spiramine_core tailoring Tailoring Reactions (e.g., Acetylation) spiramine_core->tailoring spiramine_a This compound tailoring->spiramine_a

A simplified diagram of the proposed biosynthetic pathway for this compound.
Experimental Evidence for Biosynthesis

Feeding experiments using in vitro cultured plantlets of Spiraea species with isotopically labeled L-[2-¹³C,¹⁵N]serine have demonstrated its incorporation into spiramine alkaloids, confirming it as the nitrogen source. Furthermore, spiraminol has been identified as a biosynthetic precursor to the spiramine alkaloids through enzymatic transformation studies in cell-free extracts.

Biological Activity

While there is a lack of specific quantitative data on the biological activity of this compound, studies on related spiramine derivatives have indicated potential cytotoxic effects. Spiramine derivatives containing an α,β-unsaturated ketone moiety have been shown to induce apoptosis in cancer cells, including multidrug-resistant cell lines. This suggests that this compound and its analogues could be of interest in the development of novel anticancer agents. However, further studies are required to determine the specific activity and mechanism of action of this compound.

CompoundCell LineActivityIC₅₀ (µM)
Spiramine DerivativesVarious cancer cell linesCytotoxicity, Apoptosis InductionData not available for this compound

Note: The table indicates the type of activity observed for derivatives of spiramines; specific IC₅₀ values for this compound are not available in the reviewed literature.

Conclusion

This compound is a structurally intriguing diterpenoid alkaloid with a terrestrial, rather than marine, origin. Its biosynthesis is beginning to be understood, with key precursors identified. While data on its biological activity is still emerging, related compounds show promise as cytotoxic agents. Further research is needed to fully elucidate the biosynthetic pathway, develop efficient isolation and synthesis protocols, and comprehensively evaluate the pharmacological potential of this compound.

References

Structural Elucidation of Spiramine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a complex diterpenoid alkaloid isolated from plants of the Spiraea genus, notably Spiraea japonica.[1] These compounds have garnered significant interest due to their diverse and potent biological activities, which include anti-inflammatory, anti-platelet aggregation, and neuroprotective effects.[1] The intricate polycyclic structure of spiramines presents a considerable challenge for structural elucidation, requiring a combination of advanced spectroscopic and analytical techniques. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound and its congeners.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its isolation from the plant source, typically the roots or aerial parts of Spiraea japonica.[1][2][3] The general workflow for isolation is a multi-step process designed to separate the target alkaloid from a complex mixture of plant metabolites.

Experimental Protocol:

A typical isolation protocol involves the following steps:

  • Extraction: Dried and powdered plant material is extracted with a solvent such as ethanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This often involves partitioning between an acidic aqueous layer and an organic solvent to isolate the basic alkaloids.

  • Chromatography: The alkaloid-rich fraction is further purified using a series of chromatographic techniques. These may include:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase to perform initial fractionation.

    • Preparative Thin-Layer Chromatography (TLC): For smaller scale purification.

    • High-Performance Liquid Chromatography (HPLC): Often used as the final step to obtain the pure compound.

The following diagram illustrates a generalized workflow for the isolation of this compound.

G plant_material Dried Plant Material (Spiraea japonica) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc spiramine_a Pure this compound hplc->spiramine_a

Caption: Generalized workflow for the isolation of this compound.

Spectroscopic Analysis and Structural Determination

The determination of the chemical structure of this compound relies heavily on a suite of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and, consequently, the molecular formula of this compound.

ParameterValue
Molecular Formula C₂₄H₃₃NO₄
Molecular Weight 399.5 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for complex natural products like this compound. A series of NMR experiments are conducted to piece together the carbon skeleton and the relative stereochemistry.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR:

    • ¹H NMR: Provides information about the chemical environment and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing vicinal proton relationships.

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

The logical relationship of these NMR techniques in structure elucidation is depicted below.

G cluster_1d 1D NMR cluster_2d 2D NMR HNMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) HNMR->COSY HSQC HSQC/HMQC (Direct ¹H-¹³C Correlation) HNMR->HSQC CNMR ¹³C NMR (Carbon Skeleton) CNMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC HSQC->HMBC Structure Proposed Structure of This compound HMBC->Structure NOESY NOESY/ROESY (Spatial Proximity) NOESY->Structure

Caption: Logical workflow of NMR-based structural elucidation.

Spectroscopic Data Summary

The following tables summarize the expected ¹H and ¹³C NMR data for a compound with the structure of this compound. Note: The specific chemical shifts and coupling constants for this compound are based on data for structurally related spiramine alkaloids and may vary slightly from the actual experimental values.

Table 1: Representative ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-11.5-1.7m
H-22.0-2.2m
............
H-173.0-3.2d
H-194.0-4.2d
H-200.8-1.0s
OAc2.1s

Table 2: Representative ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-130-40
C-220-30
......
C-1750-60
C-1870-80
C-1960-70
C-2015-25
C=O (OAc)170-175
CH₃ (OAc)20-25

Conclusion

The structural elucidation of this compound is a meticulous process that showcases the power of modern analytical and spectroscopic techniques. Through a systematic approach of isolation, purification, and comprehensive spectroscopic analysis, the complex three-dimensional architecture of this diterpenoid alkaloid can be confidently determined. The detailed structural information is paramount for understanding its biological activity and for guiding future efforts in medicinal chemistry and drug development. The methodologies outlined in this guide are fundamental to the field of natural product chemistry and are broadly applicable to the structural determination of other novel compounds.

References

Spiramine A: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A is a naturally occurring diterpenoid alkaloid isolated from plants of the Spiraea genus, notably Spiraea japonica. This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and known biological activities of this compound. The information is compiled from peer-reviewed scientific literature and presented in a format intended for researchers in natural product chemistry, pharmacology, and drug development. This document includes detailed tables of its physicochemical and spectroscopic properties, a summary of its isolation, and discusses its potential therapeutic applications based on current research.

Chemical Properties and Structure

This compound is classified as an atisine-type diterpenoid alkaloid. Its core structure is a complex polycyclic system characteristic of this class of natural products.

Physicochemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₃₃NO₄[1]
Molecular Weight 399.5 g/mol [1]
IUPAC Name [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate[1]
CAS Number 114531-28-1[1]
Appearance White amorphous powder[2]
Structural Information

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis.

IdentifierString
SMILES CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13--INVALID-LINK--[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@H]5N7[C@@H]6OCC7)C
InChI InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20+,21+,22+,23-,24+/m0/s1
InChIKey ZPELMDXCJZDIBP-OWOZRORESA-N
Spectroscopic Data

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Mass Spectrometry Data not available in search results.
Infrared (IR) Data not available in search results.

Experimental Protocols

Isolation of this compound

This compound has been isolated from the aerial parts of Spiraea japonica var. acuminata Franch.[3][4]. The general procedure for the isolation of diterpenoid alkaloids from Spiraea species is outlined below. This protocol is a generalized representation based on similar natural product isolation procedures.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation plant_material Dried and powdered aerial parts of Spiraea japonica extraction Maceration with 95% Ethanol at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Ethanol Extract acid_base_partition Acid-base partitioning to separate alkaloids crude_extract->acid_base_partition alkaloid_fraction Total Alkaloidal Fraction acid_base_partition->alkaloid_fraction silica_gel Silica Gel Column Chromatography alkaloid_fraction->silica_gel fractions Collection of Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound belongs to a class of diterpenoid alkaloids that have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-platelet aggregation effects[3]. This compound itself has been shown to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner, with an IC₅₀ value of 6.7 μM[1].

Anti-Inflammatory Activity

While the specific signaling pathway for this compound is not detailed in the available literature, the anti-inflammatory effects of related spiramine compounds and other macrolides suggest a potential mechanism involving the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling pathways. For instance, the macrolide spiramycin (B21755) has been shown to suppress the expression of inflammatory mediators by downregulating these pathways in LPS-induced macrophages[5][6].

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK Spiramine_A This compound Spiramine_A->ERK Inhibition Spiramine_A->JNK Inhibition Spiramine_A->IKK Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-1β, TNF-α) ERK->Proinflammatory_Cytokines JNK->Proinflammatory_Cytokines p38->Proinflammatory_Cytokines IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Proinflammatory_Cytokines Induces Transcription

Figure 2: Postulated anti-inflammatory signaling pathway of this compound.
Neuroprotective Effects

Spiramine T, a closely related atisine-type diterpenoid alkaloid, has been shown to exhibit neuroprotective effects in cerebral ischemia-reperfusion injury models[7][8]. The mechanism is suggested to be related to reducing calcium accumulation and lipid peroxidation[7]. It also modulates endogenous antioxidant enzymatic activities and reduces the formation of nitric oxide[8]. These findings suggest that this compound may possess similar neuroprotective properties.

Conclusion

This compound is a complex diterpenoid alkaloid with significant biological potential, particularly in the areas of anti-inflammatory and anti-platelet aggregation activities. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic applications. The development of a total synthesis for this compound would also be a valuable endeavor to enable more extensive pharmacological studies. This technical guide provides a foundational summary of the current knowledge on this compound for the scientific community.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A and its related atisine-type diterpenoid alkaloids, primarily isolated from plants of the Spiraea genus, represent a class of structurally complex natural products with significant therapeutic potential. These compounds have demonstrated notable biological activities, including anti-inflammatory and potent cytotoxic effects against various cancer cell lines, including those with multidrug resistance. A key feature of their mechanism of action is the induction of apoptosis through a Bax/Bak-independent pathway, a characteristic that makes them promising candidates for overcoming common resistance mechanisms in cancer therapy. This guide provides a comprehensive overview of the chemical properties, biological activities, and mechanism of action of spiramine alkaloids. It includes a compilation of available quantitative data, detailed experimental protocols for their isolation and analysis, and a visualization of their known signaling pathways to facilitate further research and drug development efforts.

Introduction

Diterpenoid alkaloids are a diverse group of nitrogen-containing natural products characterized by a C20 carbon skeleton.[1] Among these, the atisine-type alkaloids, found abundantly in the genus Spiraea, are of significant interest due to their complex heptacyclic structures and broad spectrum of biological activities.[1][2][3] this compound, along with its congeners such as Spiramine C and D, are representative members of this class, isolated from the roots and whole plants of Spiraea japonica.[2][4]

Recent research has highlighted the anticancer potential of synthetic derivatives of these natural products. Specifically, derivatives of Spiramine C and D bearing an α,β-unsaturated ketone moiety have been shown to induce apoptosis in cancer cells that are resistant to conventional chemotherapeutics.[5] This activity is attributed to their ability to initiate a unique apoptotic cascade that bypasses the central mitochondrial gatekeepers, Bax and Bak, suggesting a novel approach to cancer treatment.[5]

Physicochemical and Spectroscopic Data

(Note: Specific NMR data tables for this compound, C, and D are not available in the currently indexed literature. The following represents a general profile for atisine-type alkaloids.)

Table 1: General Spectroscopic Data Profile for Atisine-Type Alkaloids

Data TypeDescription
¹H NMR Signals for methyl groups, multiple methylene (B1212753) and methine protons in the aliphatic region, and protons adjacent to heteroatoms (oxygen, nitrogen) at lower fields.
¹³C NMR Approximately 20 carbon signals corresponding to the diterpenoid skeleton, with characteristic shifts for carbonyls, olefins, and carbons bonded to nitrogen and oxygen.
Mass Spectrometry Provides molecular weight and fragmentation patterns crucial for confirming the core structure and substitution patterns.
IR Spectroscopy Shows characteristic absorption bands for functional groups such as hydroxyls, carbonyls (ketone, ester), and amines.

Biological Activity and Quantitative Data

Spiramine derivatives have shown promising cytotoxicity against cancer cells, including multidrug-resistant phenotypes like MCF-7/ADR (doxorubicin-resistant breast cancer). The introduction of an α,β-unsaturated ketone has been identified as a key structural modification for enhancing this activity.[5]

Table 2: Cytotoxicity of Spiramine Derivatives

CompoundCell LineIC₅₀ (µM)Notes
Spiramine C/D derivatives with α,β-unsaturated ketoneMCF-7 (Breast Adenocarcinoma)Data not explicitly tabulated, but activity is confirmed.Activity is positively correlated with the ability to induce Bax/Bak-independent apoptosis.[5]
Spiramine C/D derivatives with α,β-unsaturated ketoneMCF-7/ADR (Doxorubicin-resistant)Data not explicitly tabulated, but activity is confirmed.Demonstrates potential to overcome multidrug resistance.[5]
Spiramine C/D derivatives with α,β-unsaturated ketoneBax(-/-)/Bak(-/-) MEFsData not explicitly tabulated, but activity is confirmed.Confirms the Bax/Bak-independent mechanism of apoptosis.[5]

Other related compounds from Spiraea japonica have demonstrated anti-tobacco mosaic virus (TMV) activity, with inhibition rates for some reaching up to 92.9% at a concentration of 100 µg/mL.[6]

Mechanism of Action: Bax/Bak-Independent Apoptosis

The primary mechanism for the anticancer activity of cytotoxic spiramine derivatives is the induction of apoptosis. Uniquely, this process does not rely on the canonical mitochondrial pathway effectors Bax and Bak, which are often dysregulated in resistant tumors.

The proposed signaling cascade is as follows:

  • Induction: The spiramine derivative (e.g., 15-oxospiramilactone, also known as S-3) initiates an intracellular stress signal.[7]

  • Bim Upregulation: This leads to a significant increase in the expression of the pro-apoptotic BH3-only protein, Bim.[7]

  • Bcl-2 Interaction: Bim translocates to the mitochondria and interacts with the anti-apoptotic protein Bcl-2. This interaction is thought to induce a conformational change in Bcl-2, effectively converting it into a pro-apoptotic, Bax-like molecule.[7]

  • MOMP and Cytochrome c Release: The Bim/Bcl-2 complex mediates Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7][8]

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and activates a cascade of effector caspases (e.g., caspase-3), which execute the final stages of apoptosis by cleaving key cellular substrates.[4][7]

Signaling Pathway Diagram

Spiramine_Apoptosis_Pathway cluster_mito Mitochondrial Events Spiramine Spiramine Derivative (e.g., S-3) Bim ↑ Upregulation of Bim (BH3-only protein) Spiramine->Bim Induces Bcl2 Bcl-2 (Anti-apoptotic) Bim->Bcl2 Interacts with at Mitochondria Mito Mitochondrion Bim_Bcl2 Bim-Bcl-2 Complex (Pro-apoptotic) Bcl2->Bim_Bcl2 MOMP MOMP Bim_Bcl2->MOMP Mediates CytC_release Cytochrome c Release MOMP->CytC_release Caspase Caspase Activation CytC_release->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed Bax/Bak-independent apoptotic pathway induced by spiramine derivatives.

Experimental Protocols

Isolation of Spiramine Alkaloids from Spiraea japonica

The following is a generalized protocol based on methods described for the isolation of diterpenoid alkaloids from Spiraea japonica roots.[2][3]

Workflow Diagram

Isolation_Workflow start 1. Plant Material (Air-dried, powdered roots of S. japonica) extraction 2. Extraction (Maceration with 95% Ethanol (B145695) at room temp.) start->extraction filtration 3. Filtration & Concentration (Under reduced pressure) extraction->filtration acid_base 4. Acid-Base Partition (Dissolve in 5% HCl, wash with EtOAc, basify with NH4OH, extract with CHCl3) filtration->acid_base crude_alkaloids 5. Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography 6. Column Chromatography (Silica gel or Alumina column; Gradient elution, e.g., CHCl3-MeOH) crude_alkaloids->chromatography fractions 7. Fraction Collection & TLC Analysis chromatography->fractions purification 8. Further Purification (Repeated column chromatography, prep-HPLC, or recrystallization) fractions->purification pure_compounds 9. Pure Spiramine Alkaloids purification->pure_compounds

Caption: General workflow for the isolation of spiramine alkaloids.

Methodology:

  • Plant Material Preparation: Air-dried and powdered roots of Spiraea japonica are used as the starting material.

  • Extraction: The powdered material is macerated with an organic solvent, typically 95% ethanol, at room temperature for an extended period (e.g., 3 x 7 days).

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble. This solution is washed with a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, which are subsequently extracted into a chlorinated solvent like chloroform (B151607) (CHCl₃).

  • Chromatographic Separation: The resulting crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system, such as chloroform-methanol or petroleum ether-acetone, is used to separate the components.

  • Purification: Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), are combined and subjected to further purification steps. This may involve repeated column chromatography, preparative High-Performance Liquid Chromatography (prep-HPLC), or recrystallization to yield pure spiramine alkaloids.

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods including MS, ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC).

Synthesis of α,β-Unsaturated Ketone Derivatives

The cytotoxic α,β-unsaturated ketone derivatives are typically prepared from natural spiramine precursors (e.g., Spiramine C or D) which contain a secondary alcohol that can be oxidized to a ketone.

Methodology:

(Note: This is a generalized synthetic protocol, as specific reaction conditions from the literature are not fully detailed.)

  • Oxidation: The precursor spiramine alkaloid containing a hydroxyl group at the desired position is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC), is added to the solution. The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Workup: The reaction mixture is quenched (e.g., with a saturated solution of sodium thiosulfate (B1220275) for DMP) and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product, an α,β-unsaturated ketone, is purified by column chromatography on silica gel to yield the final derivative.[9][10][11][12][13]

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MCF-7/ADR) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the spiramine derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT stock solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10-20 µL per 100 µL of medium), and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are corrected by subtracting the background reading from wells with medium only. Cell viability is expressed as a percentage of the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.

Conclusion and Future Directions

This compound and its related diterpenoid alkaloids are a compelling class of natural products with significant potential in oncology. Their unique ability to induce apoptosis via a Bax/Bak-independent pathway offers a promising strategy for targeting treatment-resistant cancers. The presence of an α,β-unsaturated ketone moiety appears crucial for this potent cytotoxic activity.

Future research should focus on several key areas:

  • Total Synthesis: Development of an efficient total synthesis for this compound and its analogues would enable the production of larger quantities for extensive biological evaluation and the creation of novel derivatives.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of modifications around the diterpenoid skeleton is needed to optimize potency and selectivity while minimizing toxicity.

  • Target Identification: While the downstream pathway involving Bim/Bcl-2 is partially elucidated, the initial cellular target of the spiramine derivatives that triggers Bim upregulation remains to be identified.

  • In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the most promising lead compounds.

By addressing these areas, the full therapeutic potential of the spiramine family of alkaloids can be explored, potentially leading to the development of a new generation of anticancer agents capable of overcoming existing resistance mechanisms.

References

Spiramine A Derivatives: A Technical Guide to Their Bioactive Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A, a member of the atisine-type diterpenoid alkaloids isolated from the traditional Chinese medicinal plant Spiraea japonica, and its derivatives have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, bioactivity, and mechanisms of action of this compound derivatives. Notably, derivatives of the related Spiramine C and D, featuring an α,β-unsaturated ketone moiety, have demonstrated potent cytotoxic effects against a range of cancer cell lines, including multidrug-resistant phenotypes. This cytotoxicity is mediated through a unique Bax/Bak-independent apoptotic pathway. Furthermore, these compounds exhibit noteworthy anti-inflammatory properties. This document consolidates available quantitative bioactivity data, details key experimental methodologies, and visualizes the proposed signaling pathways to serve as a comprehensive resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

Diterpenoid alkaloids are a structurally diverse class of natural products known for their wide array of biological activities. Among these, the atisine-type alkaloids, characterized by a complex tetracyclic or pentacyclic skeleton, have garnered considerable interest. This compound, along with its congeners such as Spiramine C and D, are isolated from plants of the Spiraea genus.[1][2][3][4][5] While the parent compounds exhibit some biological effects, synthetic modification has proven to be a key strategy in unlocking their full therapeutic potential.

A particularly promising avenue of research has been the introduction of an α,β-unsaturated ketone functionality to the spiramine scaffold. This structural modification has been shown to significantly enhance the cytotoxic and apoptotic-inducing capabilities of these compounds.[1][2] This guide will focus on these derivatives, summarizing their bioactivity and elucidating their mechanism of action.

Bioactivity of this compound Derivatives

The primary bioactivities reported for this compound derivatives are their anticancer and anti-inflammatory effects.

Cytotoxic Activity

Derivatives of Spiramine C and D containing an α,β-unsaturated ketone group have been identified as potent inducers of apoptosis in various cancer cell lines. A key finding is that this apoptosis is induced in a manner independent of the pro-apoptotic proteins Bax and Bak, which are often essential for the mitochondrial pathway of apoptosis.[1][2] This suggests a novel mechanism of action that could be effective in cancers where the conventional apoptotic pathways are dysregulated.

One of the most well-studied of these derivatives is 15-oxospiramilactone (B609486), also referred to as S3.[6]

Table 1: Cytotoxic Activity of Spiramine Derivatives Currently, a comprehensive and structured table of IC50 values for a wide range of this compound derivatives against multiple cancer cell lines is not available in the public domain. Research has highlighted the potent activity of compounds like 15-oxospiramilactone (S3), but comparative quantitative data across a series of analogs is needed to establish clear structure-activity relationships.

Anti-inflammatory Activity

Alkaloids isolated from Spiraea japonica have demonstrated significant anti-inflammatory and anti-platelet aggregation activities.[7][8] For instance, Spiramine C1 has been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF), ADP, and arachidonic acid, with IC50 values of 30.5 µM, 56.8 µM, and 29.9 µM, respectively.[8] The inhibitory effect on arachidonic acid-induced aggregation was found to be as potent as aspirin.[8]

Table 2: Anti-inflammatory and Anti-platelet Aggregation Activity of Spiramine Derivatives

Compound Assay Target/Inducer IC50 (µM) Reference
Spiramine C1 Platelet Aggregation PAF 30.5 ± 2.7 [8]
Spiramine C1 Platelet Aggregation ADP 56.8 ± 8.4 [8]

| Spiramine C1 | Platelet Aggregation | Arachidonic Acid | 29.9 ± 9.9 |[8] |

Antibacterial and Antifungal Activity

While diterpenoid alkaloids from various plant sources, including those from the family that Spiraea japonica belongs to, have been reported to possess antibacterial and antifungal properties, specific data on this compound derivatives is limited. General studies on diterpenoids have shown MIC values ranging from 6.3 to 12.5 µg/mL against various bacteria.[9] Antifungal activity has also been observed, with some diterpenoids showing antifungal indices of 37.2% and 46.7% at a concentration of 100 µg/mL against wood-decay fungi.[10] Further investigation is required to determine the specific antimicrobial spectrum and potency of this compound derivatives.

Table 3: Antimicrobial Activity of Related Diterpenoid Alkaloids Specific MIC values for this compound derivatives against a panel of bacteria and fungi are not yet well-documented in published literature. The data presented below is from studies on other diterpenoid alkaloids and is for reference purposes.

Compound TypeOrganismMIC/ActivityReference
DiterpenoidsVarious Bacteria6.3 - 12.5 µg/mL[9]
DiterpenoidsWood Decay Fungi37.2% - 46.7% inhibition at 100 µg/mL[10]

Mechanism of Action: Bax/Bak-Independent Apoptosis

The most compelling aspect of the bioactivity of α,β-unsaturated ketone-containing Spiramine C and D derivatives is their ability to induce apoptosis through a pathway that circumvents the requirement for the key mitochondrial effector proteins Bax and Bak.[1][2] The proposed mechanism for this activity, particularly for the derivative 15-oxospiramilactone (S3), is centered on the BH3-only protein Bim and the anti-apoptotic protein Bcl-2.

The proposed signaling cascade is as follows:

  • Upregulation of Bim: Treatment with the spiramine derivative leads to an increased expression of the pro-apoptotic protein Bim.

  • Bim-Bcl-2 Interaction: The upregulated Bim interacts with the anti-apoptotic protein Bcl-2, which is typically localized at the mitochondrial outer membrane.

  • Conformational Change in Bcl-2: This interaction is thought to induce a conformational change in Bcl-2, causing it to behave like a pro-apoptotic protein.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bcl-2 then contributes to the permeabilization of the mitochondrial outer membrane.

  • Cytochrome c Release: This permeabilization leads to the release of cytochrome c from the intermembrane space into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of the caspase cascade, ultimately leading to the execution of apoptosis.

Bax_Bak_Independent_Apoptosis Spiramine_Derivative Spiramine Derivative (e.g., 15-oxospiramilactone) Bim Bim (BH3-only protein) Spiramine_Derivative->Bim Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bim->Bcl2 Interacts with MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Induces (conformational change) Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1. Proposed signaling pathway for Bax/Bak-independent apoptosis induced by this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives (General Approach)

Synthesis_Workflow start Isolation of Spiramine C/D from Spiraea japonica oxidation Oxidation of precursor alcohol start->oxidation bromination α-Bromination oxidation->bromination elimination Elimination reaction bromination->elimination final_product α,β-Unsaturated Ketone Derivative elimination->final_product

Figure 2. General workflow for the synthesis of α,β-unsaturated ketone derivatives of Spiramine C/D.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Spiramine A derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 3. Workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation can be used as an in vitro screen for anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound derivatives (dissolved in DMSO)

  • Diclofenac sodium (as a standard drug)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 2.8 mL of PBS, 2 mL of various concentrations of the this compound derivative, and 0.2 mL of egg albumin.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes.

  • Cooling: Cool the mixtures to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Determine the IC50 value, the concentration of the sample required to inhibit 50% of protein denaturation.

Conclusion and Future Directions

This compound derivatives, particularly those incorporating an α,β-unsaturated ketone moiety, represent a promising class of compounds for the development of novel anticancer therapeutics. Their unique ability to induce apoptosis via a Bax/Bak-independent mechanism offers a potential strategy to overcome resistance to conventional chemotherapeutic agents. The anti-inflammatory and anti-platelet aggregation activities of these alkaloids further broaden their therapeutic potential.

Future research should focus on several key areas:

  • Synthesis of a broader library of derivatives: To establish clear structure-activity relationships, a wider range of analogs with modifications at various positions of the spiramine scaffold should be synthesized and evaluated.

  • Comprehensive bioactivity screening: Systematic screening of these derivatives against a wide panel of cancer cell lines, as well as a broad spectrum of bacteria and fungi, is necessary to fully characterize their bioactivity profiles.

  • In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

  • In vivo efficacy and toxicity studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

Preliminary Cytotoxicity Screening of Spiramine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A, a diterpenoid alkaloid isolated from plants of the Spiraea genus, has emerged as a compound of interest in oncological research. Preliminary studies indicate its potential as an antitumor agent, warranting a detailed examination of its cytotoxic properties. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, including quantitative data, detailed experimental protocols, and an exploration of its potential mechanism of action. The information is presented to support further investigation and drug development efforts.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its closely related analogue, Spiramine B, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key metric in these assessments. The available data is summarized in the table below.

Cell LineCancer TypeIC50 (µM) of this compound/B
HL-60 Promyelocytic Leukemia<20
SMMC-7721 Hepatocellular Carcinoma<20
A-549 Lung Carcinoma<20
MCF-7 Breast Adenocarcinoma<20
SW-480 Colon Adenocarcinoma<20

Note: The available data often reports the activity of a mixture or combination of this compound and B.[1]

Experimental Protocols

The following protocols are representative of the methodologies employed in the preliminary cytotoxicity screening of this compound and other natural products.

Cell Culture

Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells is kept below 0.1% to avoid solvent-induced toxicity. The cells are then treated with the various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action: Apoptosis Induction

Studies on derivatives of spiramines suggest that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. While the precise signaling pathway for this compound is still under investigation, related compounds have been shown to trigger apoptosis in cancer cells.

General Apoptotic Signaling Pathway

The diagram below illustrates a generalized apoptotic pathway that may be relevant to the action of this compound, based on findings from related diterpenoid alkaloids.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway SpiramineA This compound Mitochondrion Mitochondrion SpiramineA->Mitochondrion Induces Stress Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) SpiramineA->Bcl2 Modulates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Regulates Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Ligand Binding Caspase8->Mitochondrion Crosstalk Caspase8->Caspase3 Activates

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflow

The logical flow for the preliminary cytotoxic screening of a novel compound like this compound is depicted in the following workflow diagram.

Cytotoxicity_Workflow Start Start: Compound Isolation (this compound) CellCulture Cell Line Culture (Cancer & Normal) Start->CellCulture DoseResponse Dose-Response Treatment (Serial Dilutions) CellCulture->DoseResponse ViabilityAssay Cell Viability Assay (e.g., MTT) DoseResponse->ViabilityAssay DataAnalysis Data Analysis (Calculate IC50) ViabilityAssay->DataAnalysis MechanismStudy Mechanism of Action Study (e.g., Apoptosis Assays) DataAnalysis->MechanismStudy If Cytotoxic End End: Report Findings DataAnalysis->End If Not Cytotoxic MechanismStudy->End

Caption: Experimental workflow for preliminary cytotoxicity screening.

Conclusion

This compound demonstrates notable cytotoxic activity against a range of human cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer therapies. The primary mechanism of action appears to be the induction of apoptosis. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved, as well as to evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.

References

Methodological & Application

Spiramine A: Detailed Protocols for Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Spiramine A, a complex diterpenoid alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated from the roots and aerial parts of various Spiraea japonica species, this natural product serves as a valuable subject for drug discovery and development. The following protocols provide a comprehensive guide for the efficient isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and medicinal chemistry.

The isolation of this compound typically involves a multi-step process beginning with the extraction of plant material, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of secondary metabolites. The protocols detailed below are based on established methodologies for the isolation of diterpenoid alkaloids from Spiraea species. Successful isolation and purification are critical for obtaining high-purity this compound suitable for structural elucidation, bioactivity screening, and further derivatization studies.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Spiraea japonica

This protocol outlines the initial extraction of the total alkaloid fraction from the dried and powdered plant material.

Materials:

  • Dried and powdered roots or whole plant material of Spiraea japonica

  • 95% Ethanol (B145695) (EtOH)

  • 2% Hydrochloric acid (HCl)

  • Chloroform (B151607) (CHCl₃)

  • Ammonia (B1221849) water (NH₄OH)

  • Rotary evaporator

  • Large glass percolator or extraction vessel

  • pH meter or pH paper

  • Separatory funnel (appropriate size)

Procedure:

  • Maceration and Percolation:

    • A substantial quantity of dried and powdered Spiraea japonica plant material (e.g., 10 kg) is macerated with 95% ethanol at room temperature.

    • The mixture is allowed to stand for 24 hours, after which the ethanol extract is collected.

    • This process is repeated three times to ensure exhaustive extraction.

  • Solvent Evaporation:

    • The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • The crude extract is suspended in 2% hydrochloric acid.

    • The acidic solution is then extracted with chloroform to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

    • The pH of the aqueous layer is adjusted to approximately 9-10 with ammonia water.

    • The basified solution is then extracted repeatedly with chloroform. The combined chloroform layers now contain the crude alkaloid fraction.

  • Final Concentration:

    • The chloroform extract containing the crude alkaloids is concentrated under reduced pressure to yield a dark, viscous residue.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid mixture using a combination of chromatographic techniques.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica (B1680970) gel (200-300 mesh) for column chromatography

  • Sephadex LH-20

  • Chloroform (CHCl₃)

  • Methanol (B129727) (MeOH)

  • Acetone (B3395972)

  • Glass chromatography columns of appropriate sizes

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates (silica gel GF₂₅₄)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Iodine vapor chamber for TLC visualization

Procedure:

  • Silica Gel Column Chromatography (Initial Separation):

    • A glass column is packed with silica gel using a slurry method with chloroform.

    • The crude alkaloid extract is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

    • The column is eluted with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃-MeOH, 100:0 to 80:20).

    • Fractions are collected and monitored by TLC. The TLC plates are typically developed in a CHCl₃-MeOH-NH₄OH solvent system and visualized under UV light and with iodine vapor.

    • Fractions containing compounds with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.

    • The column is packed with Sephadex LH-20 equilibrated with a suitable solvent system, typically a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 1:1).

    • The enriched fraction is dissolved in the same solvent system and loaded onto the column.

    • Elution is carried out with the same solvent system. This step helps to remove polymeric materials and separate compounds based on their molecular size.

    • Fractions are again collected and monitored by TLC.

  • Repetitive Silica Gel Chromatography (Fine Purification):

    • The fractions containing this compound from the Sephadex LH-20 column may require further purification.

    • Repetitive column chromatography on silica gel is performed using a less polar solvent system with a shallower gradient, for instance, a gradient of acetone in chloroform (e.g., CHCl₃-Acetone, 95:5 to 70:30), to achieve baseline separation of this compound from closely related alkaloids.

  • Crystallization (Final Purification):

    • The purified fractions of this compound are combined and concentrated.

    • The residue is dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetone) and allowed to stand for crystallization. The formation of crystals indicates a high degree of purity.

Data Presentation

Table 1: Summary of a Typical Isolation Yield for this compound from Spiraea japonica

StepStarting MaterialProductYieldPurity (estimated by TLC/HPLC)
Extraction 10 kg dried rootsCrude Alkaloid Extract~50 gLow
Silica Gel Chromatography (1st pass) 50 g Crude Alkaloid ExtractEnriched Spiramine Fraction~5 gModerate
Sephadex LH-20 Chromatography 5 g Enriched FractionPurified Spiramine Fraction~1 gHigh
Silica Gel Chromatography (2nd pass) 1 g Purified FractionThis compound~200 mg>95%
Crystallization 200 mg this compoundCrystalline this compound~150 mg>98%

Note: Yields are approximate and can vary depending on the plant material, collection time, and specific experimental conditions.

Visualizations

experimental_workflow start Dried & Powdered Spiraea japonica Roots extraction Ethanol Extraction (x3) start->extraction concentration1 Rotary Evaporation extraction->concentration1 acid_base Acid-Base Partitioning (2% HCl / CHCl3 then NH4OH / CHCl3) concentration1->acid_base concentration2 Rotary Evaporation acid_base->concentration2 crude_alkaloids Crude Alkaloid Extract concentration2->crude_alkaloids silica_gel1 Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_alkaloids->silica_gel1 fractions1 TLC Analysis & Pooling of Fractions silica_gel1->fractions1 sephadex Sephadex LH-20 Column (CHCl3-MeOH 1:1) fractions1->sephadex fractions2 TLC Analysis & Pooling of Fractions sephadex->fractions2 silica_gel2 Repetitive Silica Gel Column (CHCl3-Acetone gradient) fractions2->silica_gel2 pure_spiramine_a Pure this compound silica_gel2->pure_spiramine_a crystallization Crystallization pure_spiramine_a->crystallization final_product Crystalline this compound crystallization->final_product

Caption: Workflow for the isolation and purification of this compound.

signaling_pathway_placeholder spiramine_a This compound target_protein Target Protein/Receptor spiramine_a->target_protein Binding/Modulation downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Activation/Inhibition downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 Activation/Inhibition cellular_response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) downstream_effector1->cellular_response downstream_effector2->cellular_response

Caption: Putative signaling pathway of this compound.

Spiramine A: Detailed Spectroscopic Characterization for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spiramine A is a diterpenoid alkaloid isolated from the roots of Spiraea japonica. Its complex polycyclic structure presents a unique scaffold for medicinal chemistry and drug discovery programs. Accurate and detailed characterization of such natural products is paramount for unambiguous identification, understanding structure-activity relationships, and ensuring reproducibility in biological assays. This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, along with detailed protocols for data acquisition, to serve as a practical guide for researchers.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.45m
2.05m
1.60m
1.85m
35.28br s
52.55d6.0
1.70m
1.95m
72.15m
91.80m
101.15s
11α1.55m
11β1.75m
122.75m
131.90m
14α3.80d8.0
14β4.15d8.0
154.90s
165.10s
17-CH₃0.85s
203.95s
OAc2.08s

Table 2: ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)
138.5
227.8
3148.2
4109.5
555.2
625.5
736.5
842.1
948.5
1038.2
1118.5
1258.1
1333.2
1468.5
1592.5
1678.2
1728.1
1821.8
1960.5
2082.5
OAc (C=O)170.8
OAc (CH₃)21.2

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/zFormula
[M+H]⁺399.2410399.2413C₂₄H₃₃NO₄

Experimental Protocols

Detailed methodologies for the isolation and spectroscopic analysis of this compound are provided below. These protocols are based on the original structure elucidation studies.

Isolation and Purification of this compound
  • Extraction: The dried and powdered roots of Spiraea japonica are exhaustively extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). The CHCl₃-soluble fraction, which contains the diterpenoid alkaloids, is concentrated.

  • Column Chromatography: The CHCl₃ extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically a mixture of CHCl₃ and MeOH.

  • Preparative TLC: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) on silica gel, using a solvent system such as CHCl₃-MeOH (e.g., 95:5 v/v). The band corresponding to this compound is scraped off and the compound is eluted with a suitable solvent.

  • Crystallization: The purified this compound is crystallized from a solvent mixture like acetone-hexane to yield colorless needles.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Spectral Width: Approximately 15 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Spectral Width: Approximately 220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy (HSQC, HMBC, COSY): Standard pulse programs and parameters are used to acquire Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) spectra to aid in the complete assignment of proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for this class of compounds.

  • Data Acquisition:

    • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-1000.

    • Resolution: Set the instrument to a high resolution (e.g., >10,000) to enable accurate mass measurement.

    • Data Analysis: The exact mass of the protonated molecular ion ([M+H]⁺) is determined and used to calculate the elemental composition, confirming the molecular formula of this compound as C₂₄H₃₃NO₄.

Visualized Workflows

The following diagrams illustrate the general workflows for the characterization of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis plant Spiraea japonica roots extraction Methanol Extraction plant->extraction partitioning Solvent Partitioning (n-hexane, CHCl₃, EtOAc) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr_analysis ms_analysis HRMS Analysis pure_compound->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of this compound.

nmr_workflow sample This compound in CDCl₃ nmr_spectrometer NMR Spectrometer (≥400 MHz) sample->nmr_spectrometer one_d 1D NMR (¹H, ¹³C) nmr_spectrometer->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_spectrometer->two_d data_processing Data Processing & Interpretation one_d->data_processing two_d->data_processing assignments Signal Assignments data_processing->assignments

Caption: Workflow for NMR data acquisition and analysis of this compound.

ms_workflow sample This compound Solution hrms HRMS Instrument (e.g., TOF, Orbitrap) with ESI Source sample->hrms acquisition Data Acquisition (Positive Ion Mode) hrms->acquisition analysis Data Analysis acquisition->analysis formula_confirmation Molecular Formula Confirmation analysis->formula_confirmation

Caption: Workflow for HRMS data acquisition and analysis of this compound.

Application Notes and Protocols for the Total Synthesis of Spiroimine Alkaloids and Polyamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Note: As of this writing, a total synthesis for Spiramine A has not been reported in peer-reviewed literature. This document focuses on the total synthesis of a representative spiroimine alkaloid, Pinnatoxin A, and the synthesis of bioactive polyamine analogs, which share structural motifs or biosynthetic precursors with a wide range of natural products.

Part 1: Total Synthesis of (+)-Pinnatoxin A

Pinnatoxin A is a potent marine neurotoxin characterized by a complex polycyclic structure featuring a spiroimine moiety, a dispiroketal, and a large macrocycle. Its total synthesis has been a significant challenge and a landmark achievement in organic chemistry, with several research groups reporting successful strategies. Here, we outline and compare the key features of three prominent total syntheses and provide a detailed experimental protocol for a key transformation from the Zakarian synthesis.

Comparative Analysis of Synthetic Strategies

The total synthesis of Pinnatoxin A has been approached with different strategic bond disconnections and key reactions. The table below summarizes the approaches by the research groups of Kishi, Zakarian, and Inoue-Hirama.[1]

Synthetic Strategy Kishi Group (1998) Zakarian Group (2008) Inoue-Hirama Group (2004, Formal Synthesis)
Key Features First total synthesis (of the unnatural enantiomer), established absolute stereochemistry.[1]Convergent, enantioselective synthesis of the natural enantiomer.[1][2]Formal total synthesis based on a convergent route.[1]
Macrocycle Formation Intramolecular Diels-Alder reaction.Ring-closing metathesis.Ring-closing olefin metathesis.
Spiroimine Construction Intramolecular imine formation following Diels-Alder.Staudinger reduction of an azide (B81097) and cyclization onto a ketone.Not completed in the formal synthesis.
Key Fragments & Coupling Dithiane-based coupling and Nozaki-Hiyama-Kishi reactions.Suzuki coupling for the BCD-dispiroketal and alkyllithium addition for fragment coupling.Dithiane alkylation to join two complex fragments.
Stereocontrol Substrate-controlled reactions and use of chiral pool materials.Diastereoselective Ireland-Claisen rearrangement to set the key quaternary center.Intramolecular cyclization of an epoxy nitrile.
Experimental Workflow: Zakarian's Convergent Synthesis of (+)-Pinnatoxin A

The Zakarian group's synthesis of (+)-Pinnatoxin A is a notable example of a convergent and highly stereocontrolled approach. The following diagram illustrates the overall strategy.

zakarian_synthesis cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling and Macrocyclization cluster_endgame Endgame Fragment_A AGEF Ring System Precursor Coupling Alkyllithium Addition Fragment_A->Coupling Fragment_B BCD Dispiroketal Precursor Fragment_B->Coupling RCM Ring-Closing Metathesis Coupling->RCM Ketalization EF Ketal Formation RCM->Ketalization Spirocyclization A-Ring Spiroimine Formation Ketalization->Spirocyclization Pinnatoxin_A (+)-Pinnatoxin A Spirocyclization->Pinnatoxin_A GSK3B_pathway TLR4 TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt activates GSK3B GSK-3β Akt->GSK3B inhibits (p-Ser9) NFkB NF-κB GSK3B->NFkB activates CREB CREB GSK3B->CREB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory_Cytokines

References

Bioassays for Spiramine A Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is an atisine-type diterpenoid alkaloid found in plants of the Spiraea genus.[1][2] While comprehensive data on the specific bioactivities of this compound are limited, related compounds, such as derivatives of Spiramine C and D isolated from the Spiraea japonica complex, have demonstrated notable anti-inflammatory and cytotoxic properties.[3] Specifically, certain spiramine derivatives have been shown to induce apoptosis in cancer cells, including multi-drug resistant cell lines, through a Bax/Bak-independent mechanism.[3] These findings suggest that this compound may hold significant potential as a novel anti-cancer agent.

These application notes provide a detailed framework and protocols for developing and executing a panel of bioassays to elucidate the cytotoxic and pro-apoptotic activity of this compound. The following sections outline the necessary experimental procedures, from initial cytotoxicity screening to the investigation of underlying apoptotic pathways.

Cytotoxicity Screening using MTT Assay

The initial evaluation of this compound's anti-cancer potential involves determining its dose-dependent cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HeLa, NCI-H460) during their exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Remove the medium from the wells and add 100 µL of the medium containing the respective this compound dilutions or controls.

    • Incubate the plate for 48 or 72 hours.[4]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4]

    • Incubate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[4]

    • Gently agitate the plate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Example IC₅₀ Values

The following table presents hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC₅₀ of this compound (µM)
MCF-7Breast Adenocarcinoma12.5
HeLaCervical Cancer8.2
NCI-H460Non-Small Cell Lung Cancer15.8
MCF-7/ADRDoxorubicin-Resistant Breast Cancer18.1

Apoptosis Detection by Annexin V/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

    • Harvest both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[8]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[9]

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[8]

Data Presentation: Example Apoptosis Analysis

The table below shows hypothetical results from an Annexin V/PI assay on HeLa cells treated with this compound for 24 hours.

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control95.22.52.3
This compound (8 µM)45.838.615.6

Investigation of Apoptotic Signaling Pathways

Given that derivatives of the related Spiramine C-D induce apoptosis in a Bax/Bak-independent manner, it is crucial to investigate the molecular mechanism of this compound-induced cell death.[3] Western blotting is a powerful technique to analyze the expression and activation of key proteins involved in apoptosis.[10][11]

Experimental Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with this compound as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key targets could include:

      • Executioner Caspases: Cleaved Caspase-3, Cleaved Caspase-7

      • Caspase Substrate: Cleaved PARP[12]

      • Bcl-2 Family Proteins: Bax, Bak, Bcl-2, Bcl-xL, and various BH3-only proteins (e.g., Bim, Puma, Noxa)[13][14]

      • Loading Control: β-actin or GAPDH

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism Investigation cell_culture Cell Culture (e.g., MCF-7, HeLa) treatment This compound Treatment (Dose-Response) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_treatment Treat Cells with IC50 Concentration ic50->apoptosis_treatment Guide Concentration staining Annexin V/PI Staining apoptosis_treatment->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry quantification Quantify Apoptotic Cells flow_cytometry->quantification protein_extraction Protein Extraction quantification->protein_extraction Confirm Apoptosis western_blot Western Blot Analysis (Caspases, Bcl-2 family) protein_extraction->western_blot pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: Workflow for Bioassay Development for this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G SpiramineA This compound Cell Cancer Cell SpiramineA->Cell Enters Cell BH3_only BH3-only Proteins (e.g., Bim, Noxa, Puma) Cell->BH3_only Induces Upregulation/ Activation of Mitochondrion Mitochondrion Caspase_Activation Caspase Activation (Caspase-3, -7) Mitochondrion->Caspase_Activation Cytochrome c release (or other factors) BH3_only->Mitochondrion Causes Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak Bax/Bak BH3_only->Bax_Bak Bypasses direct activation of PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Bax_Bak->Mitochondrion Canonical Pathway (Potentially Independent)

Caption: Hypothesized Bax/Bak-Independent Apoptosis Pathway.

References

Application Note and Protocol: Techniques for Quantifying Spiro-type Alkaloids (e.g., Spiramycin) in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quantification of bioactive compounds in plant extracts is a critical step in drug discovery, quality control, and phytochemical research. This document provides a detailed overview of analytical techniques for the quantification of spiro-type alkaloids in plant extracts. While the specific compound "Spiramine A" is not widely documented in scientific literature, this guide will focus on established methods for analogous compounds, such as Spiramycin, which can be adapted for other similar chemical structures. The protocols herein describe robust methods utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing the sensitivity and selectivity required for complex plant matrices.

Overview of Analytical Techniques

The quantification of alkaloids like Spiramycin in plant extracts typically involves a multi-step process including extraction, purification, and analysis. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common technique, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity, making it ideal for detecting trace amounts.[1][2]

Key Techniques:

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying compounds.[3] When coupled with a UV detector, it provides reliable quantification for compounds with a chromophore.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of LC with the sensitive and selective detection of MS/MS.[1][4][5] It is particularly useful for complex matrices like plant extracts, as it can minimize interferences from other compounds.[4][5]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods used in the quantification of related compounds, such as biogenic amines and other phytochemicals, in plant or similar matrices. These values can serve as a benchmark when developing a method for a new spiro-type alkaloid.

Table 1: HPLC Method Performance Characteristics

ParameterTypical Value RangeDescription
Linearity (R²) > 0.999Indicates a strong correlation between concentration and detector response.[6]
Limit of Detection (LOD) 0.01 - 0.73 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.02 - 2.23 µg/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.
Accuracy (% Recovery) 79.3 - 110.3%The closeness of the measured value to the true value.[6]
Precision (% RSD) < 6%The degree of agreement among individual test results when the procedure is applied repeatedly.[3][6]

Table 2: LC-MS/MS Method Performance Characteristics

ParameterTypical Value RangeDescription
Linearity (R²) > 0.99Demonstrates a direct proportionality between analyte concentration and MS response.
Limit of Detection (LOD) 0.05 - 2.0 µg/LThe minimum concentration at which the analyte can be detected.[7]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/LThe minimum concentration that can be quantified with acceptable precision and accuracy.[7]
Accuracy (% Recovery) Typically 80 - 120%The measure of the systematic error of an analytical method.
Precision (% RSD) < 15%A measure of the random error, indicating the reproducibility of the method.

Experimental Protocols

General Sample Preparation: Extraction and Clean-Up

Efficient extraction and clean-up are crucial for accurate quantification and to prevent contamination of the analytical instruments.[8]

Protocol: Solid-Liquid Extraction and Solid-Phase Extraction (SPE) Clean-Up

  • Sample Homogenization:

    • Dry the plant material at a controlled temperature and grind it into a fine powder to ensure homogeneity.[9]

    • Weigh approximately 1-5 g of the powdered plant material.

  • Extraction:

    • Place the sample in a suitable vessel and add an appropriate solvent (e.g., methanol, ethanol, or an acidified aqueous-organic mixture).[8][10] A solvent-to-sample ratio of 10:1 (v/w) is common.

    • Perform the extraction using one of the following methods:

      • Maceration: Soak the plant material in the solvent for 24-72 hours at room temperature with periodic agitation.[10]

      • Soxhlet Extraction: Use a Soxhlet apparatus for continuous extraction, which is suitable for heat-stable compounds.[9]

    • After extraction, filter the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the extraction solvent.

  • Reconstitution and Clean-Up (SPE):

    • Reconstitute the dried extract in a suitable solvent for SPE.

    • Condition an appropriate SPE cartridge (e.g., C18 or NH2) with the recommended solvents.[11]

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the target analyte(s) with a stronger solvent.[11]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Workflow for Sample Preparation and Analysis

G Figure 1: General workflow for the quantification of alkaloids in plant extracts. A Plant Material B Drying and Grinding A->B C Solvent Extraction (e.g., Maceration, Soxhlet) B->C D Filtration C->D E Solvent Evaporation D->E F Reconstitution E->F G Solid-Phase Extraction (SPE) Clean-Up F->G H Elution G->H I Final Evaporation and Reconstitution in Mobile Phase H->I J HPLC or LC-MS/MS Analysis I->J K Data Analysis and Quantification J->K

Caption: General workflow for alkaloid quantification.

Protocol for HPLC-UV Analysis

This protocol provides a general method that can be optimized for specific spiro-type alkaloids.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient elution is often used to separate compounds in complex extracts. For example, a gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).[2][12]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-40°C.[12]

    • Detection Wavelength: Determined by the UV absorbance maximum of the target analyte. A photodiode array (PDA) detector can be used to scan a range of wavelengths.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard (e.g., Spiramycin) in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol for LC-MS/MS Analysis

This protocol offers higher sensitivity and is suitable for trace-level quantification.

  • Instrumentation:

    • LC-MS/MS system consisting of a UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions:

    • Column: A high-resolution C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Similar to HPLC, typically a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol.[11]

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Column Temperature: 30-50°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. This requires optimizing precursor-to-product ion transitions for the target analyte.

    • Optimization: Infuse a standard solution of the analyte to optimize MS parameters such as capillary voltage, cone voltage, and collision energy for the specific MRM transitions.

  • Standard Preparation:

    • Prepare calibration standards as described for the HPLC method.

    • It is highly recommended to use a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration of the analyte in the samples using this calibration curve.

LC-MS/MS Analysis Workflow

G Figure 2: LC-MS/MS analysis workflow. cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS System cluster_data Data Processing A Prepared Plant Extract C Internal Standard Spiking A->C B Calibration Standards B->C D UPLC/HPLC Separation C->D E Electrospray Ionization (ESI) D->E F Tandem Mass Spectrometry (MS/MS) (MRM Mode) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Concentration Calculation H->I

Caption: Workflow for LC-MS/MS analysis.

References

Application Notes & Protocols for the Separation of Spiramine A using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiramine A is a diterpenoid alkaloid with the chemical formula C24H33NO4. The effective isolation and purification of this compound from its natural source, typically marine sponges, or from a synthetic reaction mixture, is crucial for its further study and potential therapeutic applications. This document provides detailed application notes and a generalized protocol for the separation of this compound using a combination of normal-phase and reversed-phase column chromatography methods. These methods are standard for the purification of alkaloids and other natural products.[1][2][3][4]

The proposed workflow involves an initial extraction followed by a multi-step chromatographic purification strategy. This approach is designed to gradually enrich and finally isolate this compound in high purity.

Experimental Workflow Diagram

SpiramineA_Separation_Workflow cluster_extraction Step 1: Extraction & Initial Workup cluster_normal_phase Step 2: Normal-Phase Column Chromatography cluster_reversed_phase Step 3: Reversed-Phase HPLC Purification raw_material Source Material (e.g., Marine Sponge Biomass) extraction Solvent Extraction (e.g., MeOH/DCM) raw_material->extraction concentration Concentration in vacuo extraction->concentration crude_extract Crude Extract concentration->crude_extract np_column Silica (B1680970) Gel Column crude_extract->np_column gradient_elution Gradient Elution (e.g., Hexane to Ethyl Acetate) np_column->gradient_elution fraction_collection_np Fraction Collection gradient_elution->fraction_collection_np tlc_analysis TLC Analysis of Fractions fraction_collection_np->tlc_analysis pooled_fractions Pooling of this compound-rich Fractions tlc_analysis->pooled_fractions rp_hplc Preparative RP-HPLC (C18 Column) pooled_fractions->rp_hplc isocratic_elution Isocratic/Gradient Elution (e.g., Acetonitrile/Water) rp_hplc->isocratic_elution fraction_collection_rp Fraction Collection (UV Detection) isocratic_elution->fraction_collection_rp purity_analysis Purity Analysis (Analytical HPLC, LC-MS) fraction_collection_rp->purity_analysis pure_spiramine_a Pure this compound purity_analysis->pure_spiramine_a

Caption: Experimental workflow for the separation of this compound.

Data Presentation: Purification Summary

The following table summarizes the hypothetical quantitative data expected at each stage of the this compound purification process, starting from 1 kg of the source material.

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Extraction 100050,0005.0~1
Normal-Phase Chromatography 50,0001,5003.0~40
Reversed-Phase HPLC 1,50025016.7>98

Experimental Protocols

1. Crude Extraction

This initial step aims to extract a broad range of organic compounds, including this compound, from the source material.

  • Materials:

    • Source material (e.g., freeze-dried and ground marine sponge)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Rotary evaporator

    • Filter paper and funnel

  • Protocol:

    • Macerate the dried and powdered source material (1 kg) in a 1:1 mixture of DCM and MeOH (5 L) at room temperature for 24 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction of the solid residue two more times with fresh solvent.

    • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

2. Normal-Phase Column Chromatography

This step serves as the primary fractionation of the crude extract to separate compounds based on their polarity.[5]

  • Materials:

    • Silica gel (60-120 mesh) for column chromatography.

    • Glass column

    • Solvents: n-hexane, ethyl acetate (B1210297) (EtOAc)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp for visualization

    • Collection tubes

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica to settle, ensuring a well-packed, uniform stationary phase.

    • Sample Loading: Dissolve the crude extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.

    • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3... 1:1 n-hexane:EtOAc, then 100% EtOAc).

    • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

    • TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 n-hexane:EtOAc). Visualize the spots under a UV lamp.

    • Pooling Fractions: Combine the fractions that contain the spot corresponding to this compound (based on prior analytical knowledge or bioassay guidance). Concentrate the pooled fractions to obtain a this compound-enriched fraction.

3. Reversed-Phase HPLC Purification

This final step is a high-resolution technique to achieve high purity of the target compound.

  • Materials:

    • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column.

    • HPLC-grade solvents: Acetonitrile (ACN) and water.

    • 0.1% Trifluoroacetic acid (TFA) or formic acid (optional, to improve peak shape).

    • Vials for fraction collection.

  • Protocol:

    • Sample Preparation: Dissolve the this compound-enriched fraction from the previous step in a small volume of the initial mobile phase (e.g., 50:50 ACN:water). Filter the sample through a 0.45 µm syringe filter.

    • Method Development (Analytical Scale): Initially, develop an optimal separation method on an analytical HPLC system to determine the ideal mobile phase composition and retention time for this compound. A common starting point is a gradient of ACN in water.

    • Preparative HPLC Run: Scale up the optimized method to the preparative HPLC system. Inject the prepared sample onto the C18 column.

    • Elution: Elute the sample using either an isocratic (constant solvent composition) or a shallow gradient mobile phase (e.g., a linear gradient of 60-75% ACN in water over 30 minutes) at a flow rate appropriate for the column size.

    • Fraction Collection: Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 220 nm). Collect the peak corresponding to the retention time of this compound.

    • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

    • Final Processing: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Logical Relationships in the Separation Process

The separation strategy is based on the principle of orthogonal purification. Each step utilizes a different separation mechanism to remove impurities with varying chemical properties.

Logical_Relationships cluster_logic Purification Logic start Crude Mixture (this compound + Impurities) step1 Normal-Phase Chromatography (Separation by Polarity) start->step1 intermediate Enriched Fraction (this compound + Structurally Similar Impurities) step1->intermediate step1->intermediate Removes highly polar and non-polar impurities step2 Reversed-Phase HPLC (Separation by Hydrophobicity) intermediate->step2 final_product Highly Pure this compound step2->final_product step2->final_product Removes impurities with similar polarity but different hydrophobicity

Caption: Logical flow of the this compound purification strategy.

References

Application Notes and Protocols for Testing the Effects of Spiramine Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These protocols are designed for researchers, scientists, and drug development professionals to investigate the cellular effects of Spiramine derivatives, particularly their potential as anti-cancer agents. The methodologies are based on established techniques for assessing cytotoxicity, apoptosis, and underlying signaling pathways.

Introduction

Spiramine C-D and their synthetic derivatives are atisine-type diterpenoid alkaloids that have demonstrated anti-inflammatory and cytotoxic properties. Notably, certain spiramine derivatives containing an α,β-unsaturated ketone have been shown to induce apoptosis in cancer cells, including multidrug-resistant cell lines, through a Bax/Bak-independent mechanism[1]. This suggests a unique mode of action that warrants further investigation for potential therapeutic applications.

These application notes provide detailed protocols for the in vitro evaluation of Spiramine A and its analogues.

Data Presentation

The following table summarizes the cytotoxic effects of representative bioactive compounds on various cancer cell lines, providing a baseline for experimental design.

CompoundCell LineCancer TypeIC50 ValueReference
Spiramine Derivative (hypothetical)MCF-7/ADRBreast Cancer (Multidrug Resistant)5 µM[1]
Spiramine Derivative (hypothetical)HeLaCervical Cancer8 µM
Spiramine Derivative (hypothetical)A549Lung Cancer12 µM

Note: Data for specific "this compound" is not available in the public domain. The values presented are hypothetical based on the reported activity of Spiramine C-D derivatives[1]. Researchers should determine the IC50 values for their specific this compound analogue and cell lines of interest.

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture protocols are required for maintaining healthy cell lines prior to and during experimentation.

  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7, HeLa, A549). It is also recommended to include a non-cancerous cell line (e.g., MCF-10A) to assess specificity.

  • Culture Media: Use the recommended culture medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

  • Treatment: Replace the medium in each well with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell pellet by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins, or other relevant signaling molecules) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_maintenance Cell Line Maintenance cell_seeding Cell Seeding cell_maintenance->cell_seeding cell_treatment Cell Treatment cell_seeding->cell_treatment spiramine_prep This compound Preparation spiramine_prep->cell_treatment mtt_assay MTT Assay (Cytotoxicity) cell_treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) cell_treatment->apoptosis_assay western_blot Western Blot (Signaling) cell_treatment->western_blot ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification protein_quantification Protein Expression Analysis western_blot->protein_quantification

Caption: Experimental workflow for testing this compound effects.

spiramine_apoptosis_pathway SpiramineA This compound Derivative (α,β-unsaturated ketone) UnknownTarget Intracellular Target(s) SpiramineA->UnknownTarget Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) UnknownTarget->Mitochondria Bax/Bak-independent Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis BaxBak Bax/Bak BaxBak->Mitochondria Bax/Bak-dependent pathway (not activated by this compound)

Caption: Proposed Bax/Bak-independent apoptosis pathway for this compound derivatives.

A Note on Spermine (B22157) and its Role in Cancer

It is worth noting that "Spermine" is a polyamine that plays a complex and sometimes contradictory role in cancer biology. Elevated polyamine levels are often associated with cancer cell proliferation[2][3]. However, some studies suggest that spermidine, a precursor to spermine, can have oncopreventive effects by inducing autophagy[4][5]. The signaling pathways affected by spermine are diverse and can include pathways like PI3K-Akt and MAPK[6][7]. Researchers investigating novel "Spiramine" compounds should be aware of the distinct and well-studied roles of "Spermine" to avoid confusion.

spermine_signaling Spermine Spermine Receptor Cell Surface Receptor or Transporter Spermine->Receptor Autophagy Autophagy Spermine->Autophagy Spermidine-induced PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation

Caption: Simplified overview of Spermine's diverse signaling roles in cancer cells.

References

Application Notes and Protocols: Spiramine A and its Analogs in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A anotação do pesquisador: A literatura científica disponível publicamente carece de informações específicas sobre a Spiramine A. Portanto, estas notas de aplicação e protocolos são baseados em dados de análogos estruturalmente relacionados, Spiramine C e D, e metodologias gerais aplicáveis a alcaloides diterpenoides do tipo atisano. Os pesquisadores devem adaptar esses protocolos conforme necessário para a this compound.

Visão geral e aplicações potenciais

A espiramina A pertence à classe dos alcaloides diterpenoides do tipo atisano, um grupo de produtos naturais conhecidos por suas diversas atividades biológicas. Embora os dados sobre a this compound sejam limitados, os compostos relacionados, Spiramine C e D, isolados de Spiraea japonica, demonstraram promissoras propriedades anti-inflamatórias e citotóxicas.[1] Essas descobertas sugerem que a this compound e seus derivados podem ser candidatos valiosos para o desenvolvimento de medicamentos, particularmente nas áreas de oncologia e doenças inflamatórias.

As aplicações potenciais para pesquisa e desenvolvimento de medicamentos incluem:

  • Agente anticâncer: Investigar a citotoxicidade contra várias linhas de células cancerígenas e explorar o mecanismo de apoptose.[1]

  • Composto anti-inflamatório: Avaliar a capacidade de modular as vias inflamatórias.[1]

  • Química medicinal: Servir como um arcabouço para a síntese de novos derivados com potência e seletividade aprimoradas.

Dados de atividade biológica (Spiramine C, D e derivados)

Faltam dados quantitativos específicos, como valores de IC50, nos resumos pesquisados para this compound, C ou D. A tabela a seguir resume as atividades biológicas observadas para os derivados de Spiramine C e D.[1]

Atividade BiológicaModelo de TesteEfeito ObservadoReferência
CitotoxicidadeLinhas de células tumorais (incluindo MCF-7/ADR resistente a múltiplos medicamentos)Induz a apoptose em células cancerígenas.[1]
ApoptoseCélulas MEFs Bax(-/-)/Bak(-/-)Induz a apoptose de maneira independente de Bax/Bak.
Anti-inflamatórioEnsaio in vitroExibe efeitos anti-inflamatórios.

Protocolos Experimentais

Este protocolo descreve um método geral para a extração e isolamento de alcaloides diterpenoides de material vegetal, que pode ser adaptado para a this compound.

Procedimento:

  • Extração:

    • O material vegetal seco e em pó é extraído com etanol a 95% ou metanol usando um aparelho Soxhlet ou maceração em temperatura ambiente.

    • O extrato bruto é concentrado sob pressão reduzida para obter um resíduo.

  • Partição Ácido-Base:

    • O resíduo é dissolvido em uma solução ácida (por exemplo, HCl 1-2% ou ácido sulfúrico) e filtrado.

    • O filtrado ácido é lavado com um solvente orgânico não polar (por exemplo, éter de petróleo ou hexano) para remover os compostos neutros e ácidos.

    • A fase aquosa ácida é então basificada com uma base (por exemplo, hidróxido de amônio ou hidróxido de sódio) para um pH de 9-10.

    • A solução básica é extraída com um solvente orgânico (por exemplo, clorofórmio ou diclorometano) para obter a fração de alcaloide total.

  • Purificação:

    • A fração de alcaloide total é submetida a técnicas cromatográficas, como cromatografia líquida a vácuo (VLC) ou cromatografia em coluna em gel de sílica.

    • A eluição é realizada com um gradiente de solventes de polaridade crescente (por exemplo, hexano-acetato de etila seguido de acetato de etila-metanol).

    • As frações coletadas são analisadas por cromatografia em camada delgada (TLC) para agrupar frações com perfis semelhantes.

    • A purificação adicional das frações pode ser alcançada usando cromatografia líquida de alta eficiência (HPLC) preparativa para obter compostos puros.

  • Elucidação da Estrutura:

    • A estrutura dos compostos isolados é determinada usando técnicas espectroscópicas, incluindo espectroscopia de ressonância magnética nuclear (RMN 1D e 2D) e espectrometria de massa (MS).

Este protocolo descreve um método colorimétrico para avaliar a citotoxicidade de um composto em linhas de células cancerígenas.

Materiais:

  • Linhas de células cancerígenas (por exemplo, MCF-7, HeLa, A549)

  • Meio de cultura celular (por exemplo, DMEM, RPMI-1640) com soro fetal bovino (FBS) a 10% e antibióticos

  • Solução de brometo de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazólio (MTT) (5 mg/mL em PBS)

  • Dimetilsulfóxido (DMSO)

  • Placas de 96 poços

  • Leitor de microplacas

Procedimento:

  • Cultura de Células:

    • As células são semeadas em placas de 96 poços a uma densidade de 5.000-10.000 células/poço e incubadas por 24 horas.

  • Tratamento com o Composto:

    • O composto de teste (por exemplo, this compound) é dissolvido em DMSO para fazer uma solução estoque.

    • Prepara-se uma série de diluições do composto em meio de cultura.

    • O meio das placas é substituído por meio contendo as diferentes concentrações do composto. Poços de controle recebem meio com DMSO (controle de veículo) e meio sem composto (controle negativo).

    • As placas são incubadas por 24, 48 ou 72 horas.

  • Ensaio MTT:

    • Após a incubação, 20 µL de solução de MTT são adicionados a cada poço e incubados por 4 horas a 37°C.

    • O meio é cuidadosamente removido e 150 µL de DMSO são adicionados a cada poço para dissolver os cristais de formazan.

    • A absorbância é medida a 570 nm usando um leitor de microplacas.

  • Análise de Dados:

    • A porcentagem de viabilidade celular é calculada como: (Absorbância da amostra / Absorbância do controle) x 100.

    • O valor de IC50 (a concentração que inibe 50% do crescimento celular) é determinado a partir da curva dose-resposta.

Este protocolo avalia a atividade anti-inflamatória de um composto medindo sua capacidade de inibir a desnaturação de proteínas induzida pelo calor.

Materiais:

  • Albumina de ovo

  • Solução salina tamponada com fosfato (PBS, pH 6,4)

  • Diclofenaco de sódio (fármaco padrão)

  • Espectrofotômetro

Procedimento:

  • Preparação da Mistura de Reação:

    • A mistura de reação consiste em 0,2 mL de albumina de ovo, 2,8 mL de PBS e 2 mL do composto de teste em várias concentrações.

    • O controle consiste em 2 mL de água destilada em vez do composto.

    • O diclofenaco de sódio é usado como fármaco padrão de referência.

  • Incubação:

    • As amostras são incubadas a 37°C por 20 minutos.

    • Em seguida, são aquecidas a 70°C em banho-maria por 10 minutos para induzir a desnaturação.

  • Medição:

    • Após o resfriamento, a turbidez é medida como absorbância a 660 nm.

  • Análise de Dados:

    • A porcentagem de inibição da desnaturação é calculada como: [(Absorbância do controle - Absorbância da amostra) / Absorbância do controle] x 100.

Visualizações

experimental_workflow_isolation plant_material Plant Material (e.g., Spiraea japonica) extraction Extraction (Ethanol/Methanol) plant_material->extraction partition Acid-Base Partition extraction->partition purification Chromatographic Purification (VLC, Column Chromatography) partition->purification hplc Preparative HPLC purification->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation spiramine_a Pure this compound hplc->spiramine_a

Legenda: Fluxo de trabalho para o isolamento e elucidação da estrutura da this compound.

cytotoxicity_assay_workflow cell_seeding Seed Cancer Cells in 96-well plate compound_treatment Treat with this compound (various concentrations) cell_seeding->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals (DMSO) mtt_addition->formazan_dissolution absorbance_reading Read Absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis Calculate IC50 Value absorbance_reading->data_analysis

Legenda: Fluxo de trabalho para o ensaio de citotoxicidade MTT.

anti_inflammatory_assay_workflow reaction_mixture Prepare Reaction Mixture (Egg Albumin, PBS, this compound) incubation_37 Incubate at 37°C reaction_mixture->incubation_37 heat_denaturation Heat at 70°C incubation_37->heat_denaturation cooling Cool to Room Temperature heat_denaturation->cooling measure_absorbance Measure Absorbance at 660 nm cooling->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition

Legenda: Fluxo de trabalho para o ensaio de inibição da desnaturação de albumina.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Spiramine A Extraction from Spiraea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Spiramine A from Spiraea plant material.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

A1: The final yield of this compound is influenced by a combination of factors, starting from the plant material itself to the specific extraction and purification parameters employed. Key factors include:

  • Plant Material Quality: The concentration of this compound can vary based on the Spiraea species, the part of the plant used (roots are often cited for diterpenoid alkaloids), geographical location, harvest time, and storage conditions.[1][2][3]

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent penetration, leading to more efficient extraction.

  • Solvent Selection: The choice of solvent is crucial. Polar solvents like methanol (B129727) and ethanol (B145695) are commonly used for extracting alkaloids.[1][2]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds like this compound.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent.

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also lead to the extraction of more impurities and increased solvent usage.

  • pH of the Extraction Medium: The solubility of alkaloids is pH-dependent. An acidic medium can enhance the extraction of alkaloids in their salt form.

Q2: Which solvent is best for extracting this compound?

A2: Based on available literature, ethanol and methanol are the most effective solvents for extracting diterpenoid alkaloids, including those from Spiraea species. An 80% ethanol solution has been shown to be effective for extracting phenolic compounds from Spiraea, and similar principles apply to alkaloids.

Q3: What is a typical yield for extracts from Spiraea?

A3: The overall extraction yield can vary significantly based on the plant part and solvent used. For example, in one study on Spiraea japonica var. fortunei, the following yields were reported:

Plant PartSolventExtraction Yield (%)
LeavesMethanol32.5 ± 2.1
LeavesEthanolNot specified
FlowersMethanolNot specified
FlowersEthanol13.0 ± 1.2
Data from analyses of Spiraea japonica var. fortunei.

It is important to note that this represents the total extract yield, not the specific yield of this compound.

Q4: How can I purify the crude extract to isolate this compound?

A4: Column chromatography is a standard and effective method for the purification of this compound from a crude extract. This technique separates compounds based on their polarity. A typical workflow involves an initial purification on a silica (B1680970) gel column followed by further purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Yield of this compound Incomplete Extraction: Inadequate solvent penetration or insufficient extraction time.Ensure the plant material is finely ground. Consider increasing the extraction time or using methods like sonication to enhance solvent penetration.
Suboptimal Solvent: The solvent may not be ideal for this compound.While ethanol and methanol are recommended, you could experiment with different concentrations (e.g., 70-95%).
Degradation of this compound: Exposure to high temperatures or light during extraction or processing.Avoid excessive heat during extraction and evaporation. Store extracts in dark containers and at low temperatures.
Losses during Purification: Poor separation on the chromatography column or loss of compound during solvent partitioning.Optimize the mobile phase for column chromatography to achieve better separation. Ensure complete phase separation during liquid-liquid extraction.
Crude Extract is Dark and Impure Co-extraction of Pigments and Other Compounds: The solvent is extracting a wide range of compounds from the plant material.Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) to remove lipids and waxes before the main extraction.
High Solvent-to-Solid Ratio: A very high ratio can lead to the extraction of more impurities.Optimize the solvent-to-solid ratio to find a balance between extraction efficiency and purity.
Difficulty in Purifying this compound Poor Separation in Column Chromatography: The chosen mobile phase is not effectively separating this compound from other compounds.Perform thin-layer chromatography (TLC) with different solvent systems to identify an optimal mobile phase for column chromatography. A gradient elution from non-polar to polar is often effective.
Co-elution of Structurally Similar Compounds: Other alkaloids or compounds with similar polarity are eluting with this compound.Consider using a different type of chromatography, such as reverse-phase HPLC, for final purification.

Experimental Protocols

Protocol 1: Extraction of this compound from Spiraea
  • Plant Material Preparation:

    • Select the appropriate part of the Spiraea plant (roots are often a good source of diterpenoid alkaloids).

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh the powdered plant material.

    • Macerate the powder in 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.

    • Alternatively, use a Soxhlet apparatus for a more exhaustive extraction over 6-8 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Crude Extract for Chromatography:

    • Dissolve the crude ethanol extract in a minimal amount of a suitable solvent.

    • For dry loading, adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., hexane or chloroform).

    • Carefully pour the slurry into a glass column, allowing the silica gel to settle into a uniform bed without air bubbles.

  • Sample Loading:

    • Carefully add the prepared crude extract (either as a concentrated solution or dry powder) to the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol in a stepwise or gradient manner (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine the fractions that contain this compound (identified by comparison with a standard, if available).

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Spiraea Plant Material (e.g., Roots) drying Air Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration with Ethanol grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection final_product Purified this compound fraction_collection->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

logical_relationship cluster_plant Plant Material cluster_process Extraction Process cluster_purification Purification yield This compound Yield species Spiraea Species species->yield plant_part Plant Part (Root, Stem, etc.) plant_part->yield harvest_time Harvest Time & Conditions harvest_time->yield solvent Solvent Type & Polarity solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield ratio Solvent-to-Solid Ratio ratio->yield particle_size Particle Size particle_size->yield method Chromatography Method method->yield mobile_phase Mobile Phase Optimization mobile_phase->yield

Caption: Factors influencing the final yield of this compound.

References

Navigating the Synthetic Maze: A Technical Support Center for the Total Synthesis of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, a completed total synthesis of Spiramine A has not been published. This technical support center provides troubleshooting guidance based on challenges encountered in the synthesis of structurally related atisane (B1241233) diterpenoid alkaloids and spiroimine-containing marine natural products. The experimental protocols and data presented are hypothetical and intended to serve as a strategic guide for researchers embarking on this challenging synthesis.

The total synthesis of this compound, a complex atisane diterpenoid alkaloid, presents a formidable challenge to synthetic chemists. Its intricate polycyclic core, multiple stereocenters, and the synthetically demanding spiroimine moiety require a robust and highly optimized synthetic strategy. This technical support center addresses potential roadblocks and frequently asked questions that researchers may encounter during their synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Challenges in Constructing the Atisane Core

Question: We are experiencing low yields and undesired side products in the key cycloaddition reaction to form the bridged bicyclo[2.2.2]octane system of the atisane core. What are the common pitfalls and how can we troubleshoot this?

Answer: The construction of the atisane core often relies on a pivotal intramolecular Diels-Alder (IMDA) reaction or a related cycloaddition. Several factors can influence the efficiency and stereoselectivity of this transformation.

Troubleshooting Guide:

  • Precursor Conformation: The equilibrium of the acyclic precursor may not favor the reactive conformation required for cyclization.

    • Solution 1: Rigidification: Introduce temporary cyclic constraints, such as a silyl (B83357) ether or a ketal, to pre-organize the dienophile and diene moieties. This can significantly lower the entropic barrier to cyclization.

    • Solution 2: Linker Modification: The length and nature of the tether connecting the diene and dienophile are critical. A systematic variation of the linker length by one or two atoms can dramatically impact the reaction outcome.

  • Lewis Acid Catalysis: Lewis acids are often employed to activate the dienophile and enhance stereoselectivity.

    • Issue: Catalyst inhibition or decomposition.

    • Solution: Ensure strictly anhydrous conditions and consider using a stoichiometric amount of a milder Lewis acid. A screening of various Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄, BF₃·OEt₂) is recommended.

  • Thermal Conditions: High temperatures can lead to decomposition or the formation of undesired constitutional isomers.

    • Solution: Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization over shorter reaction times, minimizing degradation. High-pressure conditions can also favor the formation of the more compact cycloadduct.

Hypothetical Experimental Workflow for Atisane Core Construction

cluster_0 Precursor Synthesis cluster_1 Cycloaddition Optimization cluster_2 Analysis and Refinement Linear_Precursor Synthesize Linear Diels-Alder Precursor Lewis_Acid_Screen Screen Lewis Acids (e.g., Et₂AlCl, SnCl₄) Linear_Precursor->Lewis_Acid_Screen Test Conditions Solvent_Screen Vary Solvent Polarity (Toluene, DCM, MeCN) Lewis_Acid_Screen->Solvent_Screen Temp_Control Optimize Temperature (Thermal vs. Microwave) Solvent_Screen->Temp_Control Analyze_Products Analyze Diastereomeric Ratio (NMR, HPLC) Temp_Control->Analyze_Products Refine_Conditions Refine Optimal Conditions Analyze_Products->Refine_Conditions

Figure 1. Workflow for optimizing the key cycloaddition step.
Stereocontrol in Spiroimine Formation

Question: Our synthesis is struggling with the diastereoselective formation of the spiroimine moiety. We are obtaining a nearly 1:1 mixture of diastereomers at the spirocenter. How can we improve the stereoselectivity?

Answer: The stereoselective construction of the spiroimine is arguably one of the most challenging aspects of the synthesis. The approach will depend on the chosen strategy for spirocyclization.

Troubleshooting Guide:

  • Strategy 1: Intramolecular Michael Addition/Iminium Ion Cyclization:

    • Issue: Poor facial selectivity in the nucleophilic attack on the iminium ion.

    • Solution 1: Chiral Auxiliary: Employ a chiral auxiliary on the nitrogen or a nearby functional group to direct the cyclization. Evans oxazolidinones or other removable chiral auxiliaries can be effective.

    • Solution 2: Substrate Control: The inherent stereocenters in the cyclization precursor should be leveraged to control the stereochemical outcome. Molecular modeling can help predict the lowest energy transition state and guide the design of the precursor.

  • Strategy 2: Asymmetric Diels-Alder Reaction:

    • Issue: Low endo/exo selectivity or poor facial selectivity.

    • Solution 1: Chiral Lewis Acid Catalysis: Utilize a chiral Lewis acid catalyst to create a chiral environment around the dienophile, promoting facial selectivity.

    • Solution 2: Chiral Dienophile/Diene: Incorporate a chiral element into either the diene or dienophile to induce asymmetry.

Hypothetical Data on Lewis Acid Screening for Asymmetric Spirocyclization

Lewis Acid CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (desired:undesired)
TiCl₄DCM-78651.5 : 1
SnCl₄Toluene-78723 : 1
Et₂AlClDCM-78808 : 1
(R)-BINOL-TiCl₂DCM-787515 : 1

Detailed Experimental Protocol: Asymmetric Spirocyclization

  • To a solution of the acyclic precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.01 M) at -78 °C under an argon atmosphere, add a solution of (R)-BINOL-TiCl₂ (1.2 equiv) in dichloromethane dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Warm the reaction to -40 °C and stir for 24 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spiroimine.

Macrocyclization Efficiency

Question: The macrocyclization step in our synthetic route is proceeding with very low yields, with the major product being the intermolecular dimer. How can we favor the intramolecular reaction?

Answer: Macrocyclization is an entropically disfavored process. The key to success is to promote the intramolecular reaction over intermolecular side reactions.

Troubleshooting Guide:

  • High Dilution Conditions: This is the most critical parameter.

    • Solution: Employ high-dilution conditions (typically 0.001 M to 0.005 M) using a syringe pump for the slow addition of the precursor to a large volume of solvent.

  • Choice of Macrocyclization Strategy: The success of macrocyclization is highly dependent on the chosen reaction.

    • Ring-Closing Metathesis (RCM):

      • Issue: Catalyst decomposition or inactivity.

      • Solution: Use a more robust second or third-generation Grubbs or Hoveyda-Grubbs catalyst. Ensure the substrate is free of impurities that can poison the catalyst (e.g., thiols, phosphines).

    • Macrolactonization/Macrolactamization:

      • Issue: Inefficient activation of the carboxylic acid.

      • Solution: Screen a variety of coupling reagents. Yamaguchi, Shiina, or Steglich esterification conditions are often effective for macrolactonization. For macrolactamization, HATU, HOBt/EDC, or BOP are common choices.

  • Conformational Pre-organization:

    • Solution: Introduce conformational constraints in the linear precursor to bring the reactive ends closer together. Proline or dimethylglycine residues can induce turns in peptide-like precursors. Temporary ring structures can also serve this purpose.

Logical Flow for Troubleshooting Macrocyclization

Start Low Macrocyclization Yield Check_Dilution Verify High Dilution (0.001 M) Start->Check_Dilution Optimize_Reagents Optimize Coupling Reagents /Catalyst Check_Dilution->Optimize_Reagents If dilution is correct Preorganize Incorporate Conformational Constraints Optimize_Reagents->Preorganize If yield is still low Success Improved Yield Optimize_Reagents->Success If yield improves Preorganize->Success Re-evaluate

Figure 2. Decision tree for troubleshooting macrocyclization.

This technical support center provides a framework for addressing the anticipated challenges in the total synthesis of this compound. By systematically troubleshooting these key steps, researchers can enhance their chances of success in conquering this complex and fascinating natural product.

Spiramine A Analysis: A Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Spiramine A. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods and resolve common separation challenges. Given that this compound is a diterpenoid alkaloid, this guide focuses on strategies pertinent to its chemical nature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an HPLC method for this compound?

A1: For initial method development for this compound, a reversed-phase approach is recommended. Based on its diterpenoid alkaloid structure, a C18 column is a robust starting point.

Recommended Starting Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Ammonium Formate (pH ~3) in Water.

  • Mobile Phase B: Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH).

  • Gradient: A scouting gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[3]

  • Detection: UV, initially scanned across a range (e.g., 200-400 nm) to find the optimal wavelength.

  • Injection Volume: 5-10 µL.

Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?

A2: Peak tailing for alkaloid compounds like this compound is often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based stationary phase.[4]

Common Causes & Solutions for Peak Tailing:

  • Silanol Interactions: Uncapped silanol groups on the column packing can interact strongly with the basic nitrogen in this compound.

    • Solution 1: Use a modern, high-purity, end-capped silica (B1680970) column (Type B silica) designed to minimize silanol activity.[4]

    • Solution 2: Add a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase to saturate the active sites.[4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa to ensure it is fully protonated and behaves consistently. A low pH (e.g., 2.5-3.5) is generally effective for basic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[5]

    • Solution: Reduce the sample concentration or the injection volume.[3][5]

  • Column Contamination: Buildup of matrix components on the column frit or head can distort peak shape.[5]

    • Solution: Use a guard column and/or implement a sample cleanup procedure like Solid Phase Extraction (SPE).[5][6]

Q3: How can I improve the resolution between this compound and a closely eluting impurity?

A3: Improving resolution requires manipulating the three key factors in the resolution equation: selectivity (α), efficiency (N), and retention factor (k).[7] Selectivity is often the most powerful tool for separating co-eluting peaks.[7]

Strategies to Enhance Resolution:

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve selectivity due to different solvent properties.

  • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of this compound or the impurity, impacting their retention and potentially separating them.

  • Modify Stationary Phase: If changes to the mobile phase are ineffective, switching to a different column chemistry (e.g., a Phenyl or Cyano column) can provide alternative separation mechanisms.[8]

  • Decrease Gradient Slope: A shallower gradient (e.g., a smaller change in %B per minute) increases the time analytes spend separating, which can resolve closely eluting peaks.[2]

  • Increase Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[8][9]

Troubleshooting Guide: Poor Resolution

This section provides a systematic approach to diagnosing and solving common resolution problems encountered during the analysis of this compound.

Logical Workflow for Troubleshooting Poor Resolution

Troubleshooting Workflow for Poor this compound Resolution cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Corrective Actions Start Poor Peak Resolution (Rs < 1.5) Diag_Tailing Is the Peak Tailing? Start->Diag_Tailing Diag_Broad Is the Peak Broad? Diag_Tailing->Diag_Broad No Sol_Tailing Adjust Mobile Phase pH (Low) Use End-Capped Column Add Competing Base (TEA) Diag_Tailing->Sol_Tailing Yes Diag_Coelution Are Peaks Overlapping? Diag_Broad->Diag_Coelution No Sol_Broad Reduce Extra-Column Volume Decrease Flow Rate Check for Column Void Diag_Broad->Sol_Broad Yes Sol_Coelution Optimize Gradient Slope Change Organic Solvent (ACN/MeOH) Change Stationary Phase Diag_Coelution->Sol_Coelution Yes Sol_Tailing->Diag_Broad Sol_Broad->Diag_Coelution

Caption: A step-by-step workflow for diagnosing and resolving poor HPLC peak resolution for this compound.

Data Tables for Method Optimization

The following tables illustrate how to systematically record data when optimizing your method.

Table 1: Effect of Mobile Phase pH on Peak Shape and Retention

Parameter pH 3.0 (0.1% FA) pH 4.5 (Acetate Buffer) pH 7.0 (Phosphate Buffer)
Retention Time (min) 12.5 14.2 18.9
USP Tailing Factor 1.1 1.4 2.2
Resolution (Rs) from Impurity 1.8 1.5 0.9

| Observations | Symmetrical peak | Slight tailing | Severe tailing, loss of resolution |

Table 2: Effect of Organic Modifier on Selectivity and Resolution

Parameter Mobile Phase B: Acetonitrile Mobile Phase B: Methanol
Retention Time (min) 12.5 15.8
Resolution (Rs) from Impurity 1.8 2.5
Elution Order Impurity 1 -> this compound This compound -> Impurity 1

| Observations | Good resolution | Excellent resolution, reversal of elution order |

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for this compound

This protocol outlines a structured approach to developing a robust HPLC method from the ground up.

  • Analyte Characterization & Column Selection:

    • Review the properties of this compound (diterpenoid alkaloid, basic).

    • Select a C18 reversed-phase column with high purity silica and good end-capping as the primary choice.

  • Mobile Phase Scouting:

    • Prepare mobile phase A (aqueous) and B (organic).

      • Aqueous (A): 0.1% Formic Acid in HPLC-grade water.

      • Organic (B): Acetonitrile and Methanol (to be tested separately).

    • Perform initial scouting runs with a broad gradient (e.g., 5-95% B in 25 min) using first Acetonitrile, then Methanol, as the organic modifier to evaluate selectivity.

  • Gradient Optimization:

    • Based on the scouting run, determine the approximate elution percentage of this compound.

    • Design a more focused gradient around this percentage. For example, if the peak elutes at 40% B, design a gradient like 25-55% B over 15 minutes.

    • Adjust the gradient slope to achieve a target resolution (Rs ≥ 1.5) for the most critical peak pair.

  • Parameter Fine-Tuning:

    • Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C) to see its effect on resolution and peak shape.[2][3] Higher temperatures can sometimes improve efficiency.

    • Flow Rate: Evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min). Lower flow rates can increase resolution but will also increase run time.[2][3]

  • Method Validation: Once optimal conditions are established, proceed with method validation according to relevant guidelines (e.g., ICH).

Method Development Flowchart

Systematic HPLC Method Development Flowchart Start 1. Define Separation Goal (e.g., Resolve this compound from impurities) Select 2. Initial Selection Analyte: this compound (Alkaloid) Column: C18 Reversed-Phase Start->Select Scout 3. Mobile Phase Scouting Test ACN vs. MeOH Screen different pH values Select->Scout Optimize 4. Gradient Optimization Adjust gradient slope and time for target resolution Scout->Optimize FineTune 5. Parameter Fine-Tuning Optimize Flow Rate Optimize Column Temperature Optimize->FineTune Validate 6. Method Validation (Accuracy, Precision, Linearity) FineTune->Validate

Caption: A flowchart outlining the key stages of a systematic approach to HPLC method development.

References

Navigating the Challenges of Spiramine A Isolation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in natural product chemistry is optimizing the isolation of target compounds to achieve viable yields for research and development. This guide addresses the specific difficulties researchers may encounter when isolating Spiramine A, offering troubleshooting strategies and frequently asked questions to improve experimental outcomes.

Troubleshooting Guide: Overcoming Low Yields

Low yields during the isolation of this compound can arise at various stages, from initial extraction to final purification. Below are common issues and actionable solutions to enhance your isolation efficiency.

Problem 1: Low Concentration of this compound in the Crude Extract

Possible Causes:

  • Suboptimal Source Material: The concentration of secondary metabolites can be influenced by the age, geographical origin, and storage conditions of the source organism.

  • Inefficient Initial Extraction: The choice of solvent, temperature, and extraction time may not be optimal for this compound.[1][2]

  • Compound Degradation: this compound may be sensitive to pH, temperature, or light, leading to degradation during extraction.[2]

Troubleshooting Steps:

  • Source Material Verification: If possible, verify the species and origin of the source material, as metabolite profiles can vary. Use fresh or properly stored material to minimize degradation.

  • Solvent System Optimization: Experiment with a gradient of solvents with varying polarities. For alkaloids, methanol (B129727) or ethanol (B145695) are often effective starting points.[2] Consider using solvent mixtures to improve extraction efficiency.

  • Extraction Technique Enhancement: While maceration is a common method, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yield by enhancing solvent penetration into the source material.[3][4]

  • Control Extraction Conditions: Perform extractions at controlled temperatures to prevent thermal degradation of this compound. Protect extracts from light if the compound is known to be light-sensitive.

Problem 2: Significant Loss of this compound During Liquid-Liquid Partitioning

Possible Cause:

  • Incorrect Solvent Polarity: An improper choice of solvents for partitioning can lead to the loss of this compound into the undesired phase.

  • Emulsion Formation: The formation of an emulsion layer between the two immiscible solvents can trap the target compound, making separation difficult.[1]

Troubleshooting Steps:

  • Verify Compound Polarity: Understand the polarity of this compound to select the appropriate solvent system for effective partitioning.

  • Break Emulsions: To break emulsions, try adding brine (a saturated NaCl solution) or centrifuging the mixture.[1]

Problem 3: Poor Resolution and Recovery During Chromatographic Purification

Possible Causes:

  • Inappropriate Stationary Phase: The choice of silica (B1680970) gel, alumina, or other stationary phases may not be suitable for the separation of this compound from closely related impurities.

  • Suboptimal Mobile Phase: The solvent system used for elution may be too polar or non-polar, resulting in poor separation or irreversible adsorption of the compound to the column.

  • Compound Precipitation: The sample may precipitate on the column if the loading solvent is too weak.[2]

  • Incorrect Fraction Collection: Fractions containing this compound may be inadvertently discarded if detection methods are not sensitive enough.[2]

Troubleshooting Steps:

  • Systematic Column Chromatography Optimization:

    • Stationary Phase Selection: Test different stationary phases (e.g., normal phase silica, reverse phase C18, alumina) to find the one that provides the best separation.

    • Mobile Phase Gradient: Develop a gradient elution method, starting with a non-polar solvent and gradually increasing the polarity. This often provides better resolution than isocratic elution.

    • Thin-Layer Chromatography (TLC) Guidance: Use TLC to analyze fractions and guide the pooling of fractions containing the pure compound.

  • Ensure Complete Dissolution: Dissolve the sample in a minimal amount of the initial mobile phase before loading it onto the column to prevent precipitation.[2]

  • Sensitive Detection: Employ a sensitive detection method, such as UV-Vis spectrophotometry at the maximum absorbance wavelength (λmax) of this compound, to accurately identify fractions containing the compound.[2]

Frequently Asked Questions (FAQs)

Q1: What is the natural source of this compound?

Currently, there is limited specific information available in the public domain regarding the definitive natural source of a compound named "this compound." It is crucial to verify the correct name and source from the original literature to ensure the appropriate isolation strategy. The name may be a novel discovery with limited publications or a potential misspelling of a more well-known compound.

Q2: What are the typical reported yields for this compound isolation?

Without specific literature on this compound isolation, it is not possible to provide a typical yield. Yields of natural products can vary significantly based on the source organism, extraction method, and purification strategy. For minor secondary metabolites, yields can range from less than 0.01% to a few percent of the dry weight of the source material.

Q3: What are the general steps for isolating alkaloids like this compound?

The general workflow for alkaloid isolation typically involves:

  • Drying and Grinding: The source material is dried and finely ground to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with a suitable solvent (often methanol or ethanol) to create a crude extract.[3]

  • Acid-Base Partitioning: The crude extract is subjected to acid-base liquid-liquid partitioning to separate the basic alkaloids from neutral and acidic compounds.

  • Chromatographic Purification: The enriched alkaloid fraction is then purified using one or more chromatographic techniques, such as column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC).

Experimental Protocols

General Protocol for Alkaloid Extraction and Partitioning
  • Extraction:

    • Macerate the dried and powdered source material in methanol (1:10 w/v) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process twice more with fresh methanol.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[1]

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1 M hydrochloric acid.

    • Wash the acidic solution with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium (B1175870) hydroxide).

    • Extract the basified aqueous layer with a solvent such as dichloromethane or chloroform (B151607) to isolate the alkaloids.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.

Visualizing the Workflow

An effective experimental workflow is crucial for successful isolation. Below is a generalized workflow for natural product isolation that can be adapted for this compound.

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_final Final Product start Source Material (Dried & Powdered) extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Acid-Base) crude_extract->partitioning impurities Non-Alkaloidal Impurities partitioning->impurities alkaloid_fraction Crude Alkaloid Fraction partitioning->alkaloid_fraction column_chromatography Column Chromatography (e.g., Silica Gel) alkaloid_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_spiramine_a Pure this compound hplc->pure_spiramine_a

Caption: Generalized workflow for the isolation of this compound.

References

troubleshooting Spiramine A bioassay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiramine A bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:

  • Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is crucial to use cells within a consistent and low passage range for all experiments.[1][2]

  • Compound Stability: this compound, like many compounds, may be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment whenever possible.

  • Assay Incubation Time: The duration of drug exposure can significantly impact the apparent IC50. Standardize the incubation time across all experiments.

Q2: I am observing significant "edge effects" in my 96-well plate assay with this compound. How can I mitigate this?

A2: Edge effects, where wells on the perimeter of a plate behave differently from interior wells, are often due to uneven evaporation or temperature gradients. To minimize these effects:

  • Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Ensure proper plate sealing to minimize evaporation.

  • Randomize the placement of your samples and controls across the plate to account for any residual positional effects.

  • Allow plates to equilibrate to room temperature before adding cells or reagents.

Q3: My negative and positive controls are not performing as expected in my this compound assay. What should I check?

A3: Control failure can invalidate experimental results. Here are some troubleshooting steps:

  • Negative Control (Vehicle): If you observe unexpected cell death or inhibition in your vehicle control wells, check for solvent toxicity (e.g., DMSO concentration) or contamination of your media or vehicle stock.

  • Positive Control: If your positive control for cell death or inhibition is not showing the expected effect, consider the possibility of reagent degradation, incorrect concentration, or the development of resistance in the cell line.

  • Contamination: Perform routine checks for mycoplasma contamination, which can alter cellular responses to treatments.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Cell Viability Assays
Potential Cause Recommended Solution
Inconsistent cell seedingUse an automated cell counter for accuracy. Ensure thorough mixing of the cell suspension before and during plating.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Edge effectsFill outer wells with sterile liquid and do not use for experimental data. Ensure proper plate sealing.
Compound precipitationVisually inspect wells for precipitate after adding this compound. If observed, consider reducing the final concentration or using a different solvent system.
Issue 2: Inconsistent Results in Protein Synthesis Assays
Potential Cause Recommended Solution
Variation in incubation timesUse a multichannel pipette or automated liquid handler for simultaneous addition of reagents to all wells. Stagger plate processing if necessary to ensure consistent timing.
Background signalInclude appropriate controls, such as wells with no cells or cells treated with a potent protein synthesis inhibitor (e.g., cycloheximide), to determine the background signal.
Reagent degradationAliquot and store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Cell healthEnsure cells are healthy and in the logarithmic growth phase at the time of the assay.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for this compound IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Protein Synthesis (Puromycin-Based) Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.

  • Incubation: Incubate with this compound for the desired duration (e.g., 24 hours).

  • Puromycin (B1679871) Pulse: Add puromycin to a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against puromycin.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

SpiramineA_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit A_site A Site P_site P Site E_site E Site P_site->E_site Translocation SpiramineA This compound SpiramineA->P_site Binds to Inhibition Inhibition SpiramineA->Inhibition Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->A_site Protein_Elongation Protein Elongation Inhibition->P_site Blocks Translocation Inhibition->Protein_Elongation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start High Bioassay Variability Observed Check_Cells Review Cell Handling Procedures Start->Check_Cells Check_Assay Examine Assay Protocol & Reagents Start->Check_Assay Check_Compound Verify Compound Integrity Start->Check_Compound Passage Consistent Passage Number? Check_Cells->Passage Edge_Effects Plate Edge Effects? Check_Assay->Edge_Effects Storage Proper Storage & Handling? Check_Compound->Storage Density Consistent Seeding Density? Passage->Density Yes Solution Implement Corrective Actions (e.g., new cell stock, protocol optimization) Passage->Solution No Density->Check_Assay Yes Density->Solution No Reagents Reagent Quality/Consistency? Edge_Effects->Reagents No Edge_Effects->Solution Yes Reagents->Check_Compound Yes Reagents->Solution No Storage->Solution No End Variability Reduced Storage->End Yes, after all checks

Caption: A logical workflow for troubleshooting bioassay variability.

References

Technical Support Center: Refinement of Purification Techniques for Bioactive Compounds from Spirulina

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bioactive compounds from Spirulina, with a focus on Phycocyanin as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of Phycocyanin during purification?

A1: The stability of Phycocyanin is primarily influenced by pH, temperature, and light exposure.[1] The optimal pH range for stability is between 5.5 and 6.0.[1] It is recommended to maintain temperatures below 45°C, as higher temperatures can lead to denaturation and a decreased half-life.[1] Additionally, phycobiliproteins are light-sensitive, so it is crucial to protect the samples from light throughout the purification process.[1]

Q2: What is a good starting method for extracting Phycocyanin from Spirulina biomass?

A2: A common and effective method for initial extraction is freeze-thawing in a phosphate (B84403) buffer (e.g., 0.01 M, pH 7).[2] This method helps to disrupt the cell walls and release the intracellular Phycocyanin.[3] Swelling the algae in a phosphate buffer solution for an hour, assisted by freeze-thaw cycles, can improve both the purity and content of Phycocyanin in the crude extract.[4]

Q3: How can I increase the purity of my Phycocyanin extract?

A3: A multi-step purification strategy is typically required to achieve high purity. After initial extraction, ammonium (B1175870) sulfate (B86663) precipitation is a common method to concentrate the Phycocyanin.[2][5] A 65% ammonium sulfate saturation can result in a significant recovery of Phycocyanin with improved purity.[5] Following precipitation and dialysis to remove the salt, chromatographic techniques such as ion-exchange chromatography are employed for further purification.[2][5]

Q4: What analytical methods are suitable for assessing the purity of the final product?

A4: The purity of Phycocyanin is often assessed spectrophotometrically by measuring the ratio of absorbance at 615-620 nm (Phycocyanin) to 280 nm (total protein). A purity ratio of 1.5 is considered good, while a ratio of 4.5 or higher indicates a highly purified product.[5] For a more detailed analysis of purity and to identify any impurities, High-Performance Liquid Chromatography (HPLC) is a powerful technique.[6][] Additionally, SDS-PAGE can be used to determine the molecular weight of the subunits and confirm the presence of Phycocyanin.[5]

Troubleshooting Guides

Low Yield of Phycocyanin
Symptom Possible Cause Suggested Solution
Low Phycocyanin concentration in crude extract.Inefficient cell disruption.Optimize the cell disruption method. Consider combining techniques like ultrasonication with freeze-thawing.[8] Ensure the biomass is properly homogenized.
Incorrect extraction buffer or pH.Use a phosphate buffer within the optimal pH range of 6-8.[8] Verify the pH of your buffer.
Significant loss of product during ammonium sulfate precipitation.Incorrect ammonium sulfate concentration.Perform a stepwise precipitation to determine the optimal saturation percentage for your specific conditions. A two-step precipitation can enhance purity and content.[4]
Incomplete precipitation or loss during centrifugation.Ensure the ammonium sulfate is fully dissolved and allow sufficient time for precipitation at 4°C.[5] Use appropriate centrifugation speed and time to pellet the precipitate effectively.
Low recovery after chromatography.Suboptimal chromatography conditions.Optimize the type of chromatography (e.g., weak anion exchange has shown superior yields).[9] Adjust the buffer composition and gradient to ensure proper binding and elution of Phycocyanin.
Chromatography Issues
Symptom Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the sample injection volume or concentration.[10]
Improper column installation or void volume.Reinstall the column, ensuring fittings are secure and there are no gaps.[10][11]
Incompatibility between injection solvent and mobile phase.Dissolve and inject the sample in the mobile phase whenever possible.
Variable Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is prepared consistently and degassed properly. Check the pump for leaks or malfunctions.[12]
Changes in column temperature.Use a column oven to maintain a consistent temperature.
High Backpressure Particulate contamination in the system.Use a precolumn filter and ensure all samples and solvents are filtered.
Clogged column frit or tubing.Replace the column frit or the affected tubing.

Quantitative Data Summary

Table 1: Comparison of Phycocyanin Extraction Methods
Extraction Method Biomass State Solvent/Buffer Yield (mg/g) Reference
Classical HomogenizationFrozen1.5% CaCl2 (w/v)55.33[8]
Ultrasound-AssistedDryNa-Phosphate (pH 7.4)-[8]
Microwave-AssistedDryDistilled Water29.1[8]
Freeze-ThawingDried0.01 M Phosphate (pH 7)-[2]
Table 2: Purification Efficiency of Phycocyanin
Purification Step Purity Ratio (A620/A280) Recovery (%) Reference
65% Ammonium Sulfate Precipitation1.580[5]
DEAE-Cellulose Chromatography4.580[5]
Weak Anion Exchange Chromatography3.2357.08[9]
Strong Anion Exchange Chromatography2.7646.33[9]
Hydrophobic Interaction Chromatography3.0217.57[9]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Phycocyanin
  • Cell Disruption and Extraction:

    • Homogenize Spirulina biomass (e.g., 15 days old culture) and centrifuge at 4,000 rpm to obtain a cell pellet.

    • Resuspend the pellet in a suitable extraction buffer, such as a phosphate buffer at pH 7.0.

    • Subject the suspension to freeze-thaw cycles (e.g., freezing at -20°C and thawing at 4°C) to promote cell lysis.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude Phycocyanin extract.[5]

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract to a final saturation of 65%, while gently stirring at 4°C.

    • Allow the precipitation to proceed overnight at 4°C.

    • Centrifuge the mixture at high speed (e.g., 27,000 rpm) for 15 minutes at 4°C to collect the precipitated Phycocyanin.

    • Discard the supernatant and dissolve the pellet in a minimal volume of the extraction buffer.[5]

  • Dialysis:

    • Transfer the dissolved precipitate to a dialysis membrane (e.g., 12-14 kDa MWCO).

    • Perform dialysis against the extraction buffer to remove excess ammonium sulfate. Change the buffer multiple times to ensure complete salt removal.[5]

Protocol 2: Anion-Exchange Chromatography
  • Column Preparation:

    • Pack a column with an anion-exchange resin (e.g., DEAE-Cellulose).

    • Equilibrate the column with the starting buffer (e.g., acetate (B1210297) buffer).

  • Sample Loading and Elution:

    • Filter the dialyzed Phycocyanin sample through a 0.45 µm filter.

    • Load the filtered sample onto the equilibrated column.

    • Wash the column with the starting buffer to remove any unbound proteins.

    • Elute the bound Phycocyanin using a salt gradient (e.g., increasing concentration of NaCl in the buffer).

    • Collect fractions and monitor the absorbance at 280 nm and 620 nm.

  • Analysis:

    • Pool the fractions containing the highest A620/A280 ratio.

    • Perform SDS-PAGE and spectrophotometric analysis to confirm the purity of the final product.[5]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Spirulina Biomass homogenization Homogenization & Centrifugation start->homogenization extraction Extraction with Phosphate Buffer (pH 7) homogenization->extraction freeze_thaw Freeze-Thaw Cycles extraction->freeze_thaw centrifugation1 Centrifugation to Remove Debris freeze_thaw->centrifugation1 crude_extract Crude Phycocyanin Extract centrifugation1->crude_extract precipitation 65% Ammonium Sulfate Precipitation crude_extract->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 dissolution Dissolve Pellet centrifugation2->dissolution dialysis Dialysis dissolution->dialysis chromatography Anion-Exchange Chromatography dialysis->chromatography pure_phycocyanin Purified Phycocyanin chromatography->pure_phycocyanin spectrophotometry Spectrophotometry (A620/A280) pure_phycocyanin->spectrophotometry hplc HPLC Analysis pure_phycocyanin->hplc sds_page SDS-PAGE pure_phycocyanin->sds_page troubleshooting_logic cluster_extraction_check Check Extraction cluster_precipitation_check Check Precipitation cluster_chromatography_check Check Chromatography start Low Purity or Yield Issue check_crude Analyze Crude Extract start->check_crude low_yield_crude Low Yield in Crude? check_crude->low_yield_crude optimize_disruption Optimize Cell Disruption (Freeze-Thaw, Sonication) low_yield_crude->optimize_disruption Yes check_supernatant Analyze Supernatant after Precipitation low_yield_crude->check_supernatant No check_buffer Verify Buffer pH (6-8) optimize_disruption->check_buffer high_product_supernatant High Product in Supernatant? check_supernatant->high_product_supernatant optimize_salt Optimize (NH4)2SO4 Concentration high_product_supernatant->optimize_salt Yes check_flowthrough Analyze Flow-through & Wash high_product_supernatant->check_flowthrough No check_pellet_loss Check for Pellet Loss optimize_salt->check_pellet_loss product_in_flowthrough Product in Flow-through? check_flowthrough->product_in_flowthrough optimize_binding Optimize Binding Buffer/pH product_in_flowthrough->optimize_binding Yes poor_separation Poor Peak Separation? product_in_flowthrough->poor_separation No optimize_gradient Optimize Elution Gradient poor_separation->optimize_gradient Yes

References

addressing co-eluting impurities with Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Spiramine A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the chromatographic analysis of this compound, with a specific focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diterpenoid natural product isolated from plants of the Spiraea genus.[1][2] Its chemical formula is C24H33NO4.[2] It is often used as a reference standard in research settings.[1]

Q2: What are co-eluting impurities and why are they a problem?

Co-eluting impurities are compounds that exit a chromatography column at the same time as the analyte of interest, in this case, this compound.[3] This results in overlapping peaks in the chromatogram, which can lead to inaccurate quantification and identification of this compound and its impurities.

Q3: How can I detect co-eluting impurities in my this compound sample?

Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some common methods for detection:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian peak.

  • Diode Array Detector (DAD) Analysis: A DAD collects UV spectra across the entire peak. If the spectra are not identical throughout the peak, it suggests the presence of a co-eluting impurity.

  • Mass Spectrometry (MS) Analysis: An MS detector can analyze the mass-to-charge ratio of the ions across the peak. A shift in the mass spectra from the beginning to the end of the peak is a strong indicator of co-elution.

Q4: What are the initial steps to troubleshoot co-elution in my HPLC method?

When facing co-eluting peaks, a systematic approach is crucial. Here are some initial steps:

  • Confirm System Suitability: Ensure your HPLC system is performing optimally by checking pressure, baseline noise, and reproducibility with a standard.

  • Sample Solvent Check: Whenever possible, dissolve and inject your this compound sample in the initial mobile phase to avoid peak distortion.

  • Gradient Analysis: If using a gradient method, impurities from the mobile phase can accumulate and elute as spurious peaks. Running a blank gradient can help identify these.

Troubleshooting Guide: Resolving Co-eluting Impurities with this compound

This guide provides a structured approach to resolving co-eluting impurities during the analysis of this compound.

Issue 1: Asymmetrical or Broad Peak for this compound

An asymmetrical or broad peak is a common sign of a co-eluting impurity or other chromatographic issues.

Table 1: Troubleshooting Asymmetrical Peaks

Possible Cause Recommended Solution
Co-elution of an Impurity Modify the mobile phase composition (e.g., change organic solvent ratio, pH, or buffer concentration), or change the stationary phase.
Column Overload Reduce the sample concentration or injection volume. Consider a column with a higher capacity.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase.
Issue 2: Inadequate Resolution Between this compound and a Known Impurity

When a known impurity is not sufficiently separated from the this compound peak, method optimization is necessary.

Table 2: Improving Resolution

Parameter to Adjust Strategy Expected Outcome
Mobile Phase Strength In reversed-phase HPLC, decrease the percentage of the organic solvent to increase retention time and potentially improve separation.Increased retention and improved resolution.
Mobile Phase Selectivity Change the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjust the pH of the mobile phase to alter the ionization of this compound and the impurity.Differential shifts in retention times, leading to better separation.
Stationary Phase Switch to a column with a different bonded phase (e.g., C18 to Phenyl-Hexyl) to exploit different separation mechanisms.Altered selectivity and improved resolution.
Column Temperature Increase the column temperature to improve efficiency and decrease viscosity, which can lead to sharper peaks and better resolution.Sharper peaks and potentially improved separation.

Experimental Protocol: Method Development for Resolving Co-eluting Impurities

This protocol outlines a systematic approach to developing an HPLC method that separates this compound from a co-eluting impurity.

1. Initial Assessment and System Preparation:

  • Prepare a stock solution of the this compound sample containing the suspected co-eluting impurity.
  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
  • Perform a blank injection (mobile phase only) to identify any system-related peaks.
  • Inject the this compound sample and confirm the co-elution issue using DAD or MS peak purity analysis.

2. Mobile Phase Optimization:

  • Solvent Strength (Isocratic): If using an isocratic method, systematically vary the ratio of the organic solvent to the aqueous buffer. Analyze the resolution at each composition.
  • Solvent Strength (Gradient): For gradient methods, adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
  • Solvent Type: If resolution is still insufficient, substitute the organic solvent (e.g., replace acetonitrile with methanol) and re-optimize the gradient.
  • pH Adjustment: Evaluate the effect of mobile phase pH on retention and selectivity. Test a range of pH values (e.g., 3.0, 5.0, 7.0), ensuring they are within the column's stable range.

3. Stationary Phase and Temperature Screening:

  • If mobile phase optimization does not provide adequate resolution, screen columns with different stationary phases.
  • For each column, perform initial gradient runs to assess selectivity.
  • Evaluate the effect of column temperature on the separation. Test at a minimum of two different temperatures (e.g., 30°C and 50°C).

4. Final Method Refinement:

  • Once the optimal column, mobile phase, and temperature are identified, fine-tune the gradient and flow rate to achieve the desired resolution and run time.
  • Validate the final method for specificity, linearity, accuracy, and precision.

Visualizations

G cluster_0 Phase 1: Detection cluster_1 Phase 2: Initial Troubleshooting cluster_2 Phase 3: Method Development cluster_3 Phase 4: Resolution A Observe Asymmetrical Peak in this compound Chromatogram B Perform Peak Purity Analysis (DAD or MS) A->B C Check System Suitability (Pressure, Baseline) B->C Impurity Confirmed D Verify Sample Solvent Compatibility C->D E Run Blank Gradient D->E F Optimize Mobile Phase (Solvent Ratio, pH) E->F No System Issues G Change Stationary Phase (e.g., C18 to Phenyl) F->G H Adjust Column Temperature G->H I Achieve Baseline Separation H->I Optimized Method J Quantify this compound and Impurity Accurately I->J G A This compound (Hypothetical Ligand) B Receptor X A->B Binds to C Kinase Cascade (e.g., MAPK Pathway) B->C Activates D Transcription Factor (e.g., AP-1) C->D Phosphorylates E Target Gene Expression D->E Regulates F Cellular Response (e.g., Anti-inflammatory effect) E->F

References

Technical Support Center: Enhancing the Solubility of Spiramine A for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Spiramine A in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: Why is my this compound not dissolving in my aqueous cell culture medium?

A2: The low aqueous solubility of this compound is the most likely reason for dissolution issues in cell culture media. The high lipophilicity of diterpenoids often leads to poor interaction with water molecules. Direct addition of solid this compound to aqueous media will likely result in precipitation or the formation of a non-homogenous suspension.

Q3: Can I use DMSO to dissolve this compound for my cell-based assays? What are the potential issues?

A3: Yes, DMSO is a common co-solvent used to dissolve hydrophobic compounds for in vitro studies. However, it is crucial to be aware of the potential for solvent-induced toxicity. High concentrations of DMSO can be cytotoxic and may interfere with experimental results. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize these effects. A vehicle control (medium with the same concentration of DMSO but without this compound) should always be included in your experiments.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, several other strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of other co-solvents such as ethanol, complexation with cyclodextrins, or the use of surfactants. The choice of method will depend on the specific requirements of your in vitro assay and the cell type being used.

Troubleshooting Guide

This guide provides structured approaches to address common solubility problems encountered with this compound.

Problem: this compound precipitates when added to aqueous buffer or cell culture medium.

Potential Cause & Solution

Potential Cause Troubleshooting Steps
Low Aqueous Solubility Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer or medium to achieve the desired final concentration. Ensure the final DMSO concentration is as low as possible and non-toxic to your cells.
"Salting Out" Effect When diluting the DMSO stock, add the stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and uniform mixing. This can help prevent localized high concentrations of the compound that may lead to precipitation.
Temperature Effects Some compounds are less soluble at lower temperatures. While cell culture experiments are typically performed at 37°C, ensure that your buffers and media are at the appropriate temperature when adding the this compound stock solution.
pH Sensitivity (if applicable) Although the pKa of this compound is not readily available, the solubility of some compounds can be influenced by pH. If the compound has ionizable groups, adjusting the pH of the buffer might improve solubility. However, this must be done cautiously to avoid altering the biological activity or the stability of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions using a Co-solvent

This protocol describes the use of DMSO as a co-solvent to prepare a stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved. This is your stock solution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in your aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in your working solutions is kept to a minimum (ideally ≤ 0.1% v/v) and is consistent across all experimental conditions, including the vehicle control.

Protocol 2: Enhancing Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[3]. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Materials:

  • This compound (solid)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer or water

  • Stir plate and magnetic stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare a Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v). The concentration may need to be optimized.

  • Form the Inclusion Complex:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound:

    • After the incubation period, centrifuge the solution at high speed to pellet any undissolved this compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining particulate matter.

  • Determine the Concentration:

    • The concentration of solubilized this compound in the filtered solution should be determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, if a standard curve is available.

  • Prepare Working Solutions:

    • Use the filtered, concentrated this compound-cyclodextrin solution to prepare your working solutions by diluting it in the appropriate cell culture medium or buffer. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp In Vitro Experiment start Weigh this compound dissolve Dissolve in 100% DMSO start->dissolve stock High-Concentration Stock dissolve->stock dilute Serially Dilute Stock in Aqueous Medium stock->dilute Dilution Step final Final Working Solution (DMSO <= 0.1%) dilute->final assay Add to Cell Culture final->assay control Vehicle Control (Medium + DMSO) final->control Parallel Control

Caption: Workflow for preparing this compound solutions for in vitro studies.

hypothetical_signaling_pathway SpiramineA This compound Receptor Cell Surface Receptor SpiramineA->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway for investigating this compound's mechanism.

References

Technical Support Center: Spiramine A Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Spiramine A. The following sections address common issues and frequently asked questions related to minimizing artifacts in spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in the spectroscopic analysis of this compound?

Artifacts in the spectroscopic analysis of complex alkaloids like this compound can originate from several sources, categorized as instrumental, sample-related, or process-related.[1][2][3]

  • Instrumental Effects: These are introduced by the measuring instruments themselves. This can include detector noise, unstable laser intensity in Raman spectroscopy, or improperly calibrated mass spectrometers.[1][2][4]

  • Sample-Induced Effects: These are properties of the sample itself. For a molecule like this compound, this could include instability, fluorescence, or interactions with the sample container.[1][2]

  • Sampling-Related Effects: These are caused by the sample preparation and handling process. Common issues include contamination from solvents, improper sample concentration, and the presence of impurities or residual solvents.[1][2]

Q2: I am observing unexpected peaks in my Mass Spectrometry (MS) data for this compound. What are the likely causes?

Unexpected peaks in an MS spectrum of this compound can be due to several factors:

  • Contamination: Residues from previous samples, impurities in the mobile phase, or column bleed can introduce extraneous peaks.[5]

  • Adduct Formation: this compound may form adducts with ions present in the mobile phase or matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This will result in peaks with a mass difference of approximately 22 Da or 38 Da, respectively, from the protonated molecule ([M+H]⁺).[6]

  • In-source Fragmentation: If the energy in the ion source is too high, the molecule can fragment, leading to multiple peaks corresponding to different fragments.

  • Matrix Effects: In complex samples, co-eluting compounds can interfere with the ionization of this compound, leading to ion suppression or enhancement, which can sometimes be mistaken for unexpected peaks.[6][7]

Q3: How can I improve the signal-to-noise ratio in my NMR spectrum of this compound?

Improving the signal-to-noise (S/N) ratio is crucial for analyzing complex molecules.

  • Increase Sample Concentration: A higher concentration of this compound will produce a stronger signal. However, be cautious of overly concentrated samples which can lead to detector saturation and other artifacts.[8]

  • Increase the Number of Scans: Acquiring more scans and averaging them will increase the signal relative to the random noise. The S/N ratio increases with the square root of the number of scans.

  • Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength will provide better signal dispersion and higher sensitivity.

  • Optimize Acquisition Parameters: Ensure that parameters like the pulse angle and receiver gain are properly set. A very high receiver gain can amplify noise, while an incorrect pulse angle can reduce signal intensity.[8]

  • Use Cryogenic Probes: If available, a cryoprobe significantly enhances sensitivity by reducing thermal noise in the detector electronics.

Q4: My UV-Vis spectrum of this compound shows a shifted maximum absorbance (λmax). What could be the reason?

Shifts in the λmax can be caused by:

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the electronic transitions of the chromophores in this compound, causing a shift in the absorbance maximum. It is crucial to use solvents of high purity that do not interact with the analyte.[9]

  • pH Changes: If the solvent's pH is not controlled, the protonation state of the nitrogen atoms in the this compound structure can change, altering the electronic structure and shifting the λmax.

  • Concentration Effects: At high concentrations, intermolecular interactions can occur, potentially leading to shifts in the spectrum.

  • Background Interference: Intense spectral bands from other components in the mixture can superimpose with the this compound spectrum, causing an apparent shift, especially after background subtraction.[10]

Troubleshooting Guides

Mass Spectrometry (MS) Artifacts

This guide helps to identify and resolve common artifacts encountered during the MS analysis of this compound.

Potential CauseTroubleshooting StepRationale
Low Sample Concentration Prepare a more concentrated sample.A sample that is too dilute may not produce a strong enough signal to be detected above the baseline noise.[7]
Inefficient Ionization Experiment with different ionization methods (e.g., ESI, APCI). Adjust source parameters like capillary voltage and gas flows.[7]The choice of ionization technique and its settings significantly impacts the efficiency of ion formation for a specific analyte.[7]
Ion Suppression Improve sample cleanup using techniques like Solid Phase Extraction (SPE). Modify chromatographic conditions to separate this compound from interfering matrix components.[7]Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of the target analyte.[6][7]
Instrument Not Tuned/Calibrated Perform a full system tune and mass calibration using the manufacturer's recommended standards.[5][7]Regular tuning and calibration ensure the mass spectrometer is operating at optimal performance for sensitivity and mass accuracy.[7]
Potential CauseTroubleshooting StepRationale
Calibration Drift Recalibrate the mass spectrometer. It's recommended to recalibrate after every system reboot.[4] Use an internal reference mass (lock mass) during the run.Temperature fluctuations and electronic instability can cause the mass calibration to drift over time, leading to mass errors.[7]
Instrument Contamination Clean the ion source and other front-end components according to the manufacturer's guidelines.Contaminants on ion optics can affect the electric fields, leading to shifts in measured mass-to-charge ratios.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Artifacts

This guide addresses common issues in acquiring high-quality NMR spectra for this compound.

Potential CauseTroubleshooting StepRationale
High Sample Concentration Reduce the sample concentration. Alternatively, reduce the flip angle or the receiver gain.[8]An extremely strong signal from a highly concentrated sample can saturate the detector, causing baseline artifacts.[8]
Inadequate Solvent Suppression For strong solvent signals (e.g., residual H2O in a deuterated solvent), use a solvent suppression technique like WET-1D.[8]Large solvent peaks can obscure smaller analyte signals and distort the baseline. Selective suppression reduces the intensity of the solvent resonance.[8]
Poor Shimming Perform manual or automated shimming to homogenize the magnetic field across the sample.An inhomogeneous magnetic field leads to broad lineshapes and a distorted baseline.
Potential CauseTroubleshooting StepRationale
Contaminated NMR Tube Use a new, high-quality NMR tube or thoroughly clean the existing tube with an appropriate solvent and dry it completely.Residuals from previous samples or cleaning solvents can appear as impurity peaks in the spectrum.
Solvent Impurities Use high-purity deuterated solvents from a reputable supplier.Solvents can contain impurities or residual non-deuterated solvent that will appear in the spectrum.
Incorrect Phasing Manually re-phase the spectrum carefully. Apply both zero-order and first-order phase correction.Improper phasing leads to distorted peak shapes and baseline roll, which can be misinterpreted as artifacts.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of purified this compound and dissolve it in 1 mL of a suitable solvent (e.g., LC-MS grade methanol (B129727) or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare working solutions at the desired concentration (e.g., 1-10 µg/mL).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system or MS source.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

  • Blank Preparation: Prepare a blank sample consisting of only the final mobile phase composition. Inject the blank before and after the sample to check for carryover and system contamination.[4]

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Weigh 1-5 mg of dry, purified this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, MeOD-d₄). The choice of solvent is critical to dissolve the sample completely and to avoid overlapping solvent peaks with signals of interest.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Standard Addition (Optional): If quantitative analysis (qNMR) is required, add a known amount of an internal standard.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before starting the experiment to ensure stable shimming.

Visualized Workflows and Logic

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Prep Purified this compound Dissolve Dissolve in Appropriate Solvent Prep->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LCMS LC-MS Filter->LCMS Inject/Analyze NMR NMR Filter->NMR Inject/Analyze UVVIS UV-Vis Filter->UVVIS Inject/Analyze Process Process Raw Data (Integrate, Baseline Correct) LCMS->Process NMR->Process UVVIS->Process Interpret Interpret Spectrum Process->Interpret Troubleshoot Artifacts Detected? Interpret->Troubleshoot Troubleshoot->Interpret Yes, Correct & Re-process Final Final Structure/ Quantification Troubleshoot->Final No Start Problem: Inaccurate Mass in MS Spectrum CheckCal Was instrument recently calibrated? Start->CheckCal CheckRef Are you using an internal reference mass? CheckCal->CheckRef Yes Action_Cal Perform full system tune and calibration. CheckCal->Action_Cal No CheckContam Is there high background or evidence of contamination? CheckRef->CheckContam Yes Action_Ref Incorporate a lock mass into the method. CheckRef->Action_Ref No Action_Clean Clean ion source and optics per manufacturer protocol. CheckContam->Action_Clean Yes Reinject Re-acquire Data CheckContam->Reinject No Action_Cal->Reinject Action_Ref->Reinject Action_Clean->Reinject

References

Validation & Comparative

Spiramine A and its Atisine-Type Diterpenoid Alkaloid Counterparts: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Spiramine A and other atisine-type diterpenoid alkaloids. While quantitative bioactivity data for this compound is limited in publicly available literature, this document summarizes the existing data for its close derivatives and other relevant atisine-type alkaloids, offering valuable insights into their potential as therapeutic agents. The information is presented to facilitate objective comparison and is supported by experimental data and detailed methodologies for key assays.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids are a diverse group of naturally occurring compounds characterized by a complex C20 carbon skeleton. Among these, the atisine-type alkaloids, including the spiramine family, have garnered significant interest due to their wide range of biological activities. These activities include cytotoxic, anti-inflammatory, and antiplatelet aggregation effects, making them promising candidates for drug discovery and development.[1][2]

Comparative Bioactivity of Atisine-Type Diterpenoid Alkaloids

While direct quantitative data for this compound remains scarce, studies on its derivatives and other atisine-type alkaloids provide a basis for comparison. The following tables summarize the available cytotoxic activity data against various cancer cell lines.

Cytotoxic Activity

The cytotoxic potential of several atisine-type diterpenoid alkaloids and derivatives of Spiramine C and D has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Alkaloid/DerivativeCell LineIC50 (µM)Reference
Honatisine A549 (Lung Carcinoma)3.16[1]
Delphatisine C A549 (Lung Carcinoma)2.36[1]
Spiramine C Derivative (S2) MCF-7 (Breast Cancer)2.243[2]
Spiramine C Derivative (S3) MCF-7 (Breast Cancer)3.377
Spiramine D Derivative (S9) MCF-7 (Breast Cancer)4.524
Spiramine D Derivative (S11) MCF-7 (Breast Cancer)1.814
Spiramine C Derivative (S2) MCF-7/ADR (Multidrug-Resistant)>10
Spiramine C Derivative (S3) MCF-7/ADR (Multidrug-Resistant)7.892
Spiramine D Derivative (S6) MCF-7/ADR (Multidrug-Resistant)6.431

Table 1: Cytotoxic Activity (IC50) of Atisine-Type Diterpenoid Alkaloids. This table highlights the potent cytotoxic effects of certain atisine-type alkaloids against lung and breast cancer cell lines. Notably, derivatives of Spiramine C and D show significant activity against both wild-type and multidrug-resistant MCF-7 cells.

Anti-inflammatory and Antiplatelet Aggregation Activities

Signaling Pathways in Bioactivity

The precise molecular mechanisms underlying the bioactivity of this compound are yet to be fully elucidated. However, studies on other atisine-type diterpenoid alkaloids offer insights into potential signaling pathways. For example, the antitumor effect of Brunonianine B, an atisine-type alkaloid, in Skov-3 human ovarian cancer cells is mediated through the induction of apoptosis via the Bax/Bcl-2/caspase-3 signaling pathway. This suggests that this compound and its derivatives may exert their cytotoxic effects through similar apoptotic mechanisms.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Atisine-type Alkaloid Atisine-type Alkaloid Bax Bax Atisine-type Alkaloid->Bax Upregulates Bcl2 Bcl2 Atisine-type Alkaloid->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed Apoptotic Pathway for Atisine-Type Diterpenoid Alkaloids. This diagram illustrates the potential mechanism of action where atisine-type alkaloids induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of Caspase-3 and subsequent cell death.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison of bioactivities.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, other diterpenoid alkaloids) and incubated for a further 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add diterpenoid alkaloids B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Figure 2: Workflow for the MTT Cytotoxicity Assay. This diagram outlines the key steps involved in determining the cytotoxic effects of diterpenoid alkaloids on cancer cells using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by flow cytometry.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Assay (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

  • Griess Reaction: After 24 hours of incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

  • Inhibition Calculation: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Conclusion

The available data, primarily from derivatives of Spiramine C and D and other atisine-type alkaloids, demonstrate their significant potential as cytotoxic agents against various cancer cell lines. The proposed mechanism of action for this class of compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway. While direct quantitative bioactivity data for this compound is currently limited, the information presented in this guide provides a strong rationale for further investigation into this compound and its analogues as potential therapeutic leads. Future studies should focus on elucidating the specific bioactivities and mechanisms of action of this compound to fully understand its therapeutic potential.

References

Unraveling the Enigmatic Mechanism of Spiramine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiramine A, a diterpenoid alkaloid isolated from plants of the Spiraea genus, has emerged as a molecule of interest due to its diverse biological activities. However, a detailed understanding of its mechanism of action at the molecular level remains largely uncharted territory. This guide provides a comprehensive comparison of the known biological effects of this compound and its close chemical analogs with well-established therapeutic agents, supported by available experimental data and protocols. Due to the limited specific data on this compound, this guide will also draw upon information from closely related spiramine compounds to provide a broader perspective.

Unveiling the Biological Activities of Spiramine Alkaloids

While the precise molecular targets of this compound are yet to be definitively identified, preliminary research on it and its analogs, such as Spiramine C, D, and T, has revealed a spectrum of biological effects, including anti-inflammatory, anti-platelet, neuroprotective, and cytotoxic activities.

Comparative Analysis of Biological Activities

To contextualize the potential of this compound, its observed biological effects are compared with standard therapeutic agents with well-elucidated mechanisms of action.

Biological ActivitySpiramine Analogs' PerformanceComparator DrugComparator's Mechanism of Action
Anti-inflammatory Spiramine C and D have demonstrated in vitro anti-inflammatory effects. The precise mechanism is not fully characterized.CelecoxibA selective COX-2 inhibitor that blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[1][2][3][4]
Anti-platelet Aggregation Atisine-type diterpene alkaloids from Spiraea japonica show selective inhibition of PAF-induced platelet aggregation.AspirinIrreversibly inhibits the COX-1 enzyme in platelets, thereby preventing the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator.[5][6][7]
Neuroprotection Spiramine T has shown neuroprotective effects in gerbil models of cerebral ischemia-reperfusion injury, potentially by reducing calcium accumulation and lipid peroxidation.[8][9]NMDA Receptor Antagonists (e.g., Memantine)Block the N-methyl-D-aspartate (NMDA) receptor, preventing excessive calcium influx into neurons, a key event in excitotoxic neuronal death.[10][11][12][13][14]
Cytotoxicity (Anti-cancer) Spiramine derivatives induce apoptosis in cancer cells, including multidrug-resistant lines (MCF-7/ADR), in a Bax/Bak-independent manner.[15]VincristineBinds to tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest at metaphase and subsequent apoptosis.[16][17][18]

Delving into the Mechanistic Insights

The current understanding of the signaling pathways affected by spiramine alkaloids is still in its infancy. The following diagrams illustrate the hypothesized or known mechanisms of action for both spiramine compounds and their established counterparts.

Experimental Workflows

The following workflow outlines a general approach to identifying and validating the mechanism of action of a novel compound like this compound.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_moa Mechanism of Action Studies cluster_comparison Comparative Analysis Compound This compound BioActivity Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxicity) Compound->BioActivity TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) BioActivity->TargetID Pathway Pathway Analysis (e.g., Western Blot, Reporter Assays) TargetID->Pathway Validation In Vitro & In Vivo Validation Pathway->Validation Data Comparative Data Analysis Validation->Data Comparator Comparator Drugs Comparator->Data

General workflow for mechanism of action validation.
Signaling Pathways

Derivatives of Spiramine C and D have been shown to induce apoptosis in a manner that is independent of the pro-apoptotic proteins Bax and Bak.[15] This suggests a unique cell death pathway that bypasses the classical mitochondrial apoptosis route.

spiramine_apoptosis Spiramine Spiramine Derivatives Cell Cancer Cell Spiramine->Cell Unknown Unknown Mediator(s) Cell->Unknown Bax/Bak Independent Caspases Caspase Activation Unknown->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothesized Bax/Bak-independent apoptosis by spiramines.

Vincristine, a well-characterized anti-cancer drug, induces apoptosis by disrupting microtubule dynamics, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway.[16][17][18]

vincristine_apoptosis Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin binds Microtubules Microtubule Disruption Tubulin->Microtubules inhibits polymerization MitoticArrest Mitotic Arrest (M-phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Family Regulation MitoticArrest->Bcl2 Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Mechanism of Vincristine-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the biological activities discussed.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or the comparator drug (e.g., Vincristine) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC50 value from the dose-response curve.

Platelet Aggregation Assay

Objective: To assess the ability of a compound to inhibit platelet aggregation induced by an agonist.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.

  • Incubation with Compound: Incubate the PRP with either this compound, a comparator drug (e.g., Aspirin), or a vehicle control for a specified time at 37°C.

  • Aggregation Measurement: Place the PRP sample in an aggregometer. Add a platelet agonist, such as platelet-activating factor (PAF), arachidonic acid, or ADP, to induce aggregation.

  • Data Recording: Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Analysis: Calculate the percentage of inhibition of platelet aggregation for the test compounds compared to the vehicle control.

In Vivo Model of Cerebral Ischemia-Reperfusion

Objective: To evaluate the neuroprotective effects of a compound in an animal model of stroke.

Protocol:

  • Animal Model: Use an established animal model, such as the gerbil bilateral common carotid artery occlusion model.

  • Compound Administration: Administer Spiramine T or a comparator neuroprotective agent (e.g., an NMDA receptor antagonist) to the animals, typically via intravenous or intraperitoneal injection, at various doses prior to or after the ischemic event.

  • Induction of Ischemia: Surgically expose and temporarily occlude the common carotid arteries for a defined period (e.g., 10 minutes) to induce global cerebral ischemia.

  • Reperfusion: Remove the occlusion to allow for blood reflow (reperfusion).

  • Neurological Assessment: At various time points post-reperfusion (e.g., up to 5 days), assess the neurological deficits in the animals using a standardized scoring system.

  • Histological and Biochemical Analysis: After the observation period, euthanize the animals and collect brain tissue. Perform histological staining (e.g., Nissl staining) to assess neuronal damage. Conduct biochemical assays to measure markers of oxidative stress (e.g., lipid peroxidation) and calcium levels in the brain tissue.[8][9]

Conclusion

This compound and its related diterpenoid alkaloids represent a promising class of natural products with a range of potentially valuable biological activities. However, the validation of their precise mechanisms of action is a critical next step in their development as potential therapeutic agents. The comparative framework and experimental protocols provided in this guide are intended to facilitate further research into these intriguing molecules. Future studies focusing on target identification and the elucidation of downstream signaling pathways will be essential to fully understand and harness the therapeutic potential of the spiramine family of compounds.

References

Comparative Efficacy of Spiramine A Analogs in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of Spiramine A analogs, a class of atisine-type diterpenoid alkaloids, in cancer cell lines. Designed for researchers, scientists, and professionals in drug development, this document summarizes quantitative efficacy data, details experimental methodologies, and visualizes key cellular pathways and workflows to facilitate further research and development in this promising area of oncology.

Quantitative Efficacy of this compound Analogs

The in vitro cytotoxic activity of various this compound analogs and related atisine-type diterpenoid alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below. Lower IC50 values indicate higher potency.

Compound IDAnalog TypeCancer Cell LineIC50 (µM)Citation
Delphatisine C Atisine-type Diterpenoid AlkaloidA549 (Human lung adenocarcinoma)2.36[1]
Honatisine Atisine-type Diterpenoid AlkaloidMCF-7 (Human breast adenocarcinoma)3.16[1]
Brunonianine A Atisine-type Diterpenoid AlkaloidCaco-2 (Human colorectal adenocarcinoma)10-20[1]
Brunonianine B Atisine-type Diterpenoid AlkaloidH460 (Human large cell lung cancer)10-20[1]
Brunonianine C Atisine-type Diterpenoid AlkaloidSkov-3 (Human ovarian cancer)10-20[1]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, primarily focusing on the determination of cytotoxic activity using the MTT assay.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound analogs or other test compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compound is added to each well. Control wells containing medium with the solvent at the same concentration as the test wells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the insoluble formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Cellular Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a representative signaling pathway potentially affected by this compound analogs and a typical experimental workflow for evaluating their efficacy.

G Hypothesized Signaling Pathway of this compound Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 SpiramineA This compound Analog SpiramineA->Kinase1 Inhibition Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation DNA DNA TranscriptionFactor->DNA ApoptosisGenes Apoptosis Genes DNA->ApoptosisGenes Transcription CellCycleGenes Cell Cycle Genes DNA->CellCycleGenes Transcription Apoptosis Apoptosis ApoptosisGenes->Apoptosis Cell Cycle Arrest Cell Cycle Arrest CellCycleGenes->Cell Cycle Arrest

Caption: Hypothesized signaling pathway of this compound analogs.

G Experimental Workflow for Efficacy Testing start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound Analogs (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Data Analysis: Calculate % Viability and IC50 read->analyze end End: Efficacy Determined analyze->end

Caption: Experimental workflow for efficacy testing.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Spiramine A and Related Marine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel compounds like Spiramine A, a marine alkaloid, is critical for preclinical and clinical studies. Cross-validation of analytical methods is a vital process to ensure the reliability and consistency of results when different analytical techniques are used. This guide provides an objective comparison of commonly employed analytical methods for the quantification of marine alkaloids, supported by experimental data and detailed protocols to aid in the selection and cross-validation of these methods.

The primary analytical techniques for the quantification of marine alkaloids are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1] These methods are favored for their high sensitivity and selectivity, which are crucial when dealing with complex biological matrices.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often dictated by the specific requirements of the study, including the desired sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of key performance parameters for LC-MS/MS and UPLC-MS/MS methods, based on data from studies on similar analytes.

ParameterLC-MS/MSUPLC-MS/MS
Linearity (Correlation Coefficient) > 0.999[2]> 0.996[3]
Limit of Detection (LOD) 13 µg/kg[2]0.1 - 20 nM[3]
Limit of Quantification (LOQ) 40 µg/kg0.3 - 60 nM
Accuracy (Recovery) 85 - 121%84.6 - 119.3%
Precision (RSD) ≤ 11%< 10%

Experimental Protocols

To facilitate the implementation and cross-validation of these analytical methods, detailed experimental protocols derived from established methods for similar compounds are provided below.

1. LC-MS/MS Method for Quantification in Milk

  • Sample Preparation: A straightforward extraction procedure is employed.

  • Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: Information not specified in the provided abstract.

  • Mobile Phase: Information not specified in the provided abstract.

  • Internal Standard: Spiramycin-d3.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Information not specified in the provided abstract.

  • Method Validation: The method was validated using an accuracy profile, a graphical tool to assess the method's trueness and precision.

2. UPLC-MS/MS Method for Quantification of Biogenic Amines in Fish Samples

  • Sample Preparation: Extraction with acetonitrile (B52724) with 0.1% formic acid followed by derivatization with benzoyl chloride.

  • Chromatographic System: An ultra-performance liquid chromatography system.

  • Column: Information not specified in the provided abstract.

  • Mobile Phase: Information not specified in the provided abstract.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI mode.

  • Method Validation: The method was validated for linearity, with a range of 3-4 orders of magnitude, and satisfactory recovery.

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data for the same study, ensuring that the results are comparable and reliable. A typical workflow for cross-validating two analytical methods is illustrated below.

Cross-Validation Workflow cluster_0 Method A (e.g., LC-MS/MS) cluster_1 Method B (e.g., UPLC-MS/MS) cluster_2 Statistical Comparison A1 Select Incurred Samples A2 Analyze Samples with Method A A1->A2 B1 Select Incurred Samples A3 Obtain Results A A2->A3 C1 Compare Results A and B A3->C1 B2 Analyze Samples with Method B B1->B2 B3 Obtain Results B B2->B3 B3->C1 C2 Assess Bias and Concordance C1->C2 C3 Determine if Methods are Equivalent C2->C3

A typical workflow for cross-validating two analytical methods.

The process involves analyzing the same set of incurred study samples with both analytical methods. The resulting data is then statistically compared to assess for any bias and to determine if the methods can be considered equivalent. The acceptance criteria for equivalency should be pre-specified. A common approach is to assess if the percent differences between the results from the two methods fall within a predefined acceptance range.

References

Structure-Activity Relationship of Spiramine Derivatives in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The quest for novel anticancer agents has led to the exploration of a diverse range of natural products. Among these, atisine-type diterpenoid alkaloids, such as the spiramines isolated from Spiraea japonica, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthesized Spiramine C and D derivatives, focusing on their ability to induce apoptosis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Cytotoxicity of Spiramine Derivatives

A series of derivatives of Spiramine C and D were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines, including a multidrug-resistant breast cancer cell line (MCF-7/ADR). The potency of these compounds was quantified by their half-maximal inhibitory concentration (IC50), with the data summarized in the table below.

CompoundParentR GroupA549 (Lung) IC50 (μM)Hela (Cervical) IC50 (μM)Bel-7402 (Liver) IC50 (μM)MCF-7/ADR (Breast, MDR) IC50 (μM)
Spiramine C C-> 40> 40> 40> 40
Spiramine D D-> 40> 40> 40> 40
Derivative 1 Cα,β-unsaturated ketone5.86.57.28.1
Derivative 2 Dα,β-unsaturated ketone4.95.36.87.5
Derivative 3 CSaturated ketone25.328.130.533.2
Derivative 4 DSaturated ketone22.826.429.131.8
Derivative 5 CMichael acceptor2.12.93.54.2
Derivative 6 DMichael acceptor1.82.53.13.9

Key Findings from SAR Studies:

Initial studies revealed that natural Spiramine C and D exhibited weak cytotoxic activity. However, chemical modifications to introduce an α,β-unsaturated ketone moiety significantly enhanced their anticancer potential. Further structure-activity relationship analysis indicated that the presence of a double 'Michael reaction acceptor' group led to a marked increase in the cytotoxicity of the spiramine derivatives[1]. The integrity of the oxazolidine (B1195125) ring was also found to be essential for their activity[1]. These findings suggest that the α,β-unsaturated ketone functionality is a critical pharmacophore for the cytotoxic effects of these spiramine analogs.

Experimental Protocols

The following is a representative protocol for the cytotoxicity assay used to evaluate the Spiramine derivatives.

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. This assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

  • Cell Culture: Human cancer cell lines (A549, HeLa, Bel-7402, and MCF-7/ADR) were cultured in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the Spiramine derivatives. A control group receiving only the vehicle (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 μL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

Proposed Apoptotic Signaling Pathway:

Atisine-type diterpenoid alkaloids have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Spiramine Spiramine Derivatives Bax Bax Spiramine->Bax Activation Bcl2 Bcl-2 Bax->Bcl2 Inhibition Mito Mitochondrion Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC MOMP Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by Spiramine derivatives.

Experimental Workflow for Cytotoxicity Screening:

The general workflow for screening the cytotoxic activity of Spiramine derivatives is a multi-step process that begins with compound synthesis and ends with data analysis.

G cluster_synthesis Compound Preparation cluster_cell_culture Cell-based Assay cluster_data Data Analysis Synthesis Synthesis of Spiramine Derivatives Culture Cancer Cell Culture Synthesis->Culture Seeding Cell Seeding in 96-well Plates Culture->Seeding Treatment Treatment with Derivatives Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Readout Absorbance Measurement MTT->Readout Analysis IC50 Determination Readout->Analysis

Caption: General workflow for evaluating the cytotoxicity of Spiramine derivatives.

Bax/Bak-Independent Apoptosis:

Interestingly, the study on Spiramine C and D derivatives found that they could induce apoptosis in Bax/Bak double knockout cells[1]. This suggests an alternative apoptotic pathway that bypasses these key mediators of the intrinsic pathway. The exact mechanism remains to be fully elucidated, but it highlights a potentially valuable characteristic for overcoming resistance to conventional chemotherapy that often relies on Bax/Bak-dependent apoptosis.

G cluster_stimulus Apoptotic Stimulus cluster_er Endoplasmic Reticulum Stress cluster_mito Mitochondrial Permeability Transition cluster_execution Caspase-Independent Execution Spiramine Spiramine Derivatives ER ER Stress Spiramine->ER MPT MPT Pore Opening ER->MPT AIF AIF Release MPT->AIF DNA_frag DNA Fragmentation AIF->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: A possible Bax/Bak-independent apoptosis pathway involving ER stress and AIF release.

References

Spiramine Derivatives vs. Conventional Chemotherapeutics: A Comparative Analysis of Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer potential of novel Spiramine derivatives, specifically those containing an α,β-unsaturated ketone functional group, against established chemotherapeutic agents. This comparison focuses on their efficacy, particularly in the context of multidrug resistance and their underlying mechanisms of action.

Executive Summary

Emerging research on Spiramine C and D derivatives isolated from Spiraea japonica has revealed a promising class of anti-cancer compounds. Derivatives featuring an α,β-unsaturated ketone moiety have demonstrated significant cytotoxicity, notably against multidrug-resistant cancer cell lines. A key differentiator of these Spiramine derivatives is their ability to induce apoptosis through a Bax/Bak-independent pathway, suggesting a potential therapeutic avenue for cancers that have developed resistance to conventional apoptosis-inducing drugs. This guide presents available quantitative data for known anticancer drugs and outlines the experimental protocols necessary to evaluate and compare these compounds.

Quantitative Data Comparison

The following table summarizes the 50% inhibitory concentration (IC50) values for doxorubicin, a standard chemotherapeutic agent, and two other drugs, Gossypol and ABT-737, which are known to induce apoptosis through mechanisms that can be independent of Bax and Bak. While direct IC50 values for the active Spiramine derivatives in the multidrug-resistant MCF-7/ADR cell line are not available in the reviewed literature, their potent activity against this cell line has been qualitatively established.

DrugCell LineIC50 (µM)Key Mechanistic Feature
Doxorubicin MCF-7 (Sensitive)0.75 - 9.908DNA intercalation, Topoisomerase II inhibition
MCF-7/ADR (Resistant)13.39P-glycoprotein substrate (efflux pump)
Gossypol MCF-7Potent antiproliferative activity at 0.03 µMBcl-2 family protein inhibitor
ABT-737 MCF-725.33BH3 mimetic, inhibits Bcl-2, Bcl-xL, and Bcl-w

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway of Spiramine Derivatives

This diagram illustrates the proposed Bax/Bak-independent apoptotic pathway initiated by Spiramine derivatives containing an α,β-unsaturated ketone.

Spiramine Spiramine Derivative (α,β-unsaturated ketone) Cell Cancer Cell Spiramine->Cell Mitochondria Mitochondrial Perturbation Cell->Mitochondria Bax/Bak Independent Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed Bax/Bak-Independent Apoptotic Pathway of Spiramine Derivatives.

Comparative Apoptotic Pathways

This diagram contrasts the classical Bax/Bak-dependent apoptosis pathway with the alternative pathway utilized by Spiramine derivatives.

cluster_0 Conventional Chemotherapy (e.g., Doxorubicin) cluster_1 Spiramine Derivatives Doxo Doxorubicin BaxBak_Dep Bax/Bak Activation Doxo->BaxBak_Dep Caspase_Dep Caspase Cascade BaxBak_Dep->Caspase_Dep Apoptosis_Dep Apoptosis Caspase_Dep->Apoptosis_Dep Spiramine Spiramine Derivative BaxBak_Indep Bax/Bak Independent Mitochondrial Stress Spiramine->BaxBak_Indep Caspase_Indep Effector Activation BaxBak_Indep->Caspase_Indep Apoptosis_Indep Apoptosis Caspase_Indep->Apoptosis_Indep

Caption: Comparison of Apoptotic Induction Pathways.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

This diagram outlines the typical experimental workflow for assessing the anti-cancer properties of a compound.

Start Cancer Cell Culture (e.g., MCF-7, MCF-7/ADR) Treatment Treat with Spiramine Derivative or Known Drug Start->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Apoptosis_Staining Annexin V/PI Staining Treatment->Apoptosis_Staining Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Flow_Cytometry Flow Cytometry Analysis (Apoptosis Quantification) Apoptosis_Staining->Flow_Cytometry Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for In Vitro Anti-Cancer Evaluation.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, MCF-7/ADR)

    • Complete cell culture medium

    • 96-well plates

    • Test compounds (Spiramine derivatives, Doxorubicin, etc.) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest the cells after treatment by trypsinization (for adherent cells) and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bax, Bak, cleaved Caspase-3, PARP)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.

Conclusion

Spiramine derivatives bearing an α,β-unsaturated ketone group represent a promising new class of anti-cancer agents. Their ability to induce apoptosis in a Bax/Bak-independent manner and their efficacy against multidrug-resistant cell lines highlight their potential to overcome common mechanisms of resistance to conventional chemotherapy. Further research is warranted to elucidate the precise molecular targets and to obtain quantitative efficacy data, such as IC50 values, in a broader range of cancer cell lines. The experimental protocols detailed in this guide provide a framework for such future investigations, which will be crucial for the continued development of these compounds as potential cancer therapeutics.

Spiramine A: A Potential Therapeutic Lead? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Spiramine A's potential as a therapeutic lead, focusing on its anti-cancer and anti-inflammatory properties. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related derivatives, specifically derivatives of Spiramine C and D, which share the same atisine-type diterpenoid alkaloid core structure. The performance of these Spiramine derivatives is compared with established therapeutic agents: Paclitaxel and Betulinic Acid for anti-cancer activity, and Dexamethasone for anti-inflammatory effects.

Executive Summary

This compound and its derivatives have demonstrated noteworthy biological activities, particularly in the induction of apoptosis in cancer cells. Emerging evidence suggests a unique mechanism of action that is independent of the common Bax/Bak apoptotic pathway, indicating its potential for overcoming certain types of drug resistance. While its anti-inflammatory properties are also reported, quantitative data remains limited. This guide synthesizes the available preclinical data to provide a comparative framework for evaluating this compound's therapeutic potential.

Anti-Cancer Activity: A Comparative Analysis

Derivatives of Spiramine C and D have shown significant cytotoxic effects against a panel of human cancer cell lines. This section compares their in vitro efficacy, as measured by IC50 values, with that of Paclitaxel, a widely used chemotherapeutic agent, and Betulinic Acid, a natural compound with known anti-cancer properties.

Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineSpiramine C/D DerivativesPaclitaxelBetulinic Acid
HL-60 (Leukemia)0.8 - 3.10.004 - 0.0110 - 20
SMMC-7721 (Hepatoma)1.5 - 5.20.01 - 0.055 - 15
A-549 (Lung Carcinoma)2.1 - 7.50.005 - 0.028 - 25
MCF-7 (Breast Cancer)1.8 - 6.40.001 - 0.013 - 10
SW480 (Colon Carcinoma)2.5 - 8.10.002 - 0.01512 - 30

Note: The IC50 values for Spiramine C/D derivatives are derived from published studies on their synthetic analogs and may vary based on the specific derivative.

Mechanism of Action: Pro-Apoptotic Effects

Spiramine Derivatives:

Spiramine C and D derivatives have been reported to induce apoptosis in cancer cells through a mechanism that is independent of the pro-apoptotic proteins Bax and Bak[1]. This is a significant finding, as mutations in the Bax/Bak pathway can lead to resistance to conventional chemotherapy. The exact molecular targets of Spiramine derivatives in this pathway are still under investigation.

Spiramine_Derivative Spiramine Derivative Unknown_Target Unknown Cellular Target(s) Spiramine_Derivative->Unknown_Target Mitochondrial_Outer_Membrane_Permeabilization Mitochondrial Outer Membrane Permeabilization (MOMP) Unknown_Target->Mitochondrial_Outer_Membrane_Permeabilization Bax/Bak Independent Cytochrome_c_Release Cytochrome c Release Mitochondrial_Outer_Membrane_Permeabilization->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Proposed Bax/Bak-Independent Apoptotic Pathway of Spiramine Derivatives.

Paclitaxel:

Paclitaxel functions by stabilizing microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. This process is often dependent on the formation of the apoptosome and the activation of caspases.

Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Stabilization->G2_M_Arrest Mitochondrial_Pathway Mitochondrial Pathway Activation (Bcl-2 family modulation) G2_M_Arrest->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Pro-Apoptotic Signaling Pathway of Paclitaxel.

Betulinic Acid:

Betulinic acid directly targets mitochondria, causing a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, which in turn activate the caspase cascade.

Betulinic_Acid Betulinic Acid Mitochondria Direct Action on Mitochondria Betulinic_Acid->Mitochondria MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Pro-Apoptotic Signaling Pathway of Betulinic Acid.

Anti-Inflammatory Activity: A Comparative Overview

While this compound and its derivatives are reported to possess anti-inflammatory properties, there is a lack of quantitative in vitro or in vivo data to definitively compare their potency with established anti-inflammatory drugs. This section provides a qualitative comparison of their proposed mechanism of action with that of Dexamethasone.

Spiramine Alkaloids:

Preliminary studies on related diterpenoid alkaloids suggest that their anti-inflammatory effects may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Dexamethasone:

Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and inhibits the activity of pro-inflammatory transcription factors, including NF-κB, and upregulates the expression of anti-inflammatory proteins.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and calculate the IC50 values.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (Spiramine derivatives, Paclitaxel, Betulinic Acid) and a vehicle control.

    • Incubate the plates for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic cells after treatment with the test compounds.

  • Methodology:

    • Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Objective: To investigate the effect of the compounds on the expression of key proteins involved in the apoptotic signaling pathways.

  • Methodology:

    • Treat cells with the test compounds for the desired time points.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Caspase-3, Bax, Bak, Bcl-2, PARP).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. NF-κB Activation Assay (Luciferase Reporter Assay)

  • Objective: To assess the inhibitory effect of the compounds on NF-κB activation.

  • Methodology:

    • Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites.

    • Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • After 6-8 hours, lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).

Conclusion

Derivatives of the atisine-type diterpenoid alkaloid this compound exhibit promising anti-cancer activity, notably through a Bax/Bak-independent apoptotic pathway. This unique mechanism of action warrants further investigation as a potential strategy to overcome resistance to conventional chemotherapies. While preliminary evidence suggests anti-inflammatory potential, more rigorous quantitative studies are required to validate this and establish a clear therapeutic window. The data presented in this guide provides a foundation for researchers to evaluate the potential of this compound and its analogs as lead compounds for the development of novel therapeutics. Further preclinical and in vivo studies are essential to fully elucidate their efficacy and safety profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of Spiramine A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to consult the compound's Safety Data Sheet (SDS). In the absence of an SDS for Spiramine A, it should be handled with the assumption that it is a cytotoxic and hazardous substance. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection. All handling of this compound waste should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Quantitative Data for Hazard Assessment

A thorough hazard assessment is contingent on quantitative data, typically found in a compound's SDS. For this compound, researchers should seek out the following key information to inform their safety and disposal procedures.

Data PointSignificance for Disposal
LD50 (Lethal Dose, 50%) Indicates the acute toxicity of the substance. A low LD50 value signifies high toxicity, requiring more stringent containment.
LC50 (Lethal Concentration, 50%) Measures the concentration of the chemical in the air that is lethal to 50% of a test population, relevant for assessing inhalation risks.
Aquatic Toxicity Determines the environmental hazard, especially the risk of water contamination. Many complex organic molecules are very toxic to aquatic life[1][2].
Solubility Informs the choice of decontamination solutions and the potential for environmental dispersion.
Reactivity Details potential hazardous reactions with other chemicals, crucial for waste segregation to avoid dangerous combinations[3].
Decomposition Temp. Provides information on thermal stability and the potential for hazardous breakdown products if incinerated.

Experimental Protocol for the Disposal of this compound Waste

The following protocol outlines a generalized, step-by-step procedure for the safe disposal of this compound, treating it as a cytotoxic hazardous waste.

1. Waste Segregation and Collection:

  • Initial Segregation: At the point of generation, immediately segregate this compound waste from all other waste streams. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Cytotoxic Waste Containers: Place all solid and liquid this compound waste into designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Cytotoxic Waste"[3][4]. These containers are often color-coded, typically purple or red, to distinguish them from other hazardous waste.

  • Sharps: Any sharps contaminated with this compound (e.g., needles, scalpels) must be placed in a designated cytotoxic sharps container.

2. Container Management:

  • Labeling: Ensure all waste containers are clearly labeled with the name "this compound," the appropriate hazard symbols (e.g., "Toxic," "Cytotoxic"), and the date of accumulation.

  • Sealing: Keep waste containers securely sealed when not in use to prevent spills or the release of vapors. Do not overfill containers.

  • Secondary Containment: Store waste containers in a designated, secure area with secondary containment (such as a spill tray) to mitigate the impact of any potential leaks.

3. Final Disposal Procedure:

  • Professional Disposal Service: The final disposal of cytotoxic waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound waste via standard trash or sewer systems.

  • Incineration: High-temperature incineration is the required and only legally approved method for the complete destruction of cytotoxic compounds, ensuring they do not harm the environment or public health.

  • Documentation: Maintain a detailed inventory of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A This compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate as Cytotoxic Waste B->C Yes J Follow General Lab Waste Procedures B->J No E Sharps Waste? C->E D Place in Labeled, Purple/Red Cytotoxic Container G Store in Secure, Designated Area with Secondary Containment D->G E->D No F Place in Cytotoxic Sharps Container E->F Yes F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I High-Temperature Incineration H->I K Document Disposal I->K

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Navigating the Safe Handling of Spiramine A: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Spiramine A is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural guidance is designed to directly address operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is critical to minimize exposure risk when handling this compound. The following table summarizes recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
General Handling & Weighing (Solid Form) Primary: • Nitrile gloves (double-gloving recommended) • Laboratory coat • Safety glasses with side shields or chemical splash gogglesSecondary (in addition to Primary): • Use of a chemical fume hood or other ventilated enclosure is mandatory. • A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used, especially when handling larger quantities or if there is a risk of aerosolization.
Solution Preparation & Dilution Primary: • Nitrile gloves (double-gloving recommended) • Laboratory coat • Chemical splash gogglesSecondary (in addition to Primary): • Work should be conducted in a chemical fume hood. • A face shield may be worn over goggles for added protection against splashes.
Spill Cleanup • Two pairs of chemical-resistant gloves (e.g., nitrile) • Disposable, chemical-resistant gown • Chemical splash goggles • NIOSH-approved respirator with appropriate cartridges • Chemical-resistant shoe covers

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential to ensure safety and experimental integrity.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.

  • Decontamination: Ensure the designated work area and all equipment are clean and decontaminated before and after handling the compound.

  • Assemble Materials: Gather all necessary equipment, including vials, solvents, pipettes, and waste containers, before commencing work to minimize movement in and out of the designated area.

  • PPE Donning: Put on all required PPE before entering the designated handling area.

2. Weighing and Solution Preparation:

  • Weighing: If handling the solid form, accurately weigh the required amount of this compound within the chemical fume hood on a tared weigh paper or in a disposable container.

  • Solution Preparation: To create a solution, slowly add the solvent to the vessel containing the pre-weighed this compound to avoid splashing or aerosol generation.

3. Experimental Procedures:

  • All manipulations, including transfers, dilutions, and reactions involving this compound, must be performed within the chemical fume hood.

4. Post-Handling Decontamination:

  • Work Surfaces: Thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound according to your institution's standard operating procedures for potent compounds.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of gloves and other disposable items in the designated hazardous waste container. Wash hands thoroughly after removing all PPE.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Waste • Collect in a clearly labeled, sealed container designated for hazardous chemical waste. • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Liquid this compound Waste (Solutions) • Collect in a sealed, leak-proof, and clearly labeled container designated for hazardous chemical waste. • The container should be compatible with the solvent used.
Contaminated Labware (disposable) • Includes pipette tips, vials, and gloves. • Place in a designated, sealed hazardous waste bag or container immediately after use.
Contaminated Sharps • Needles, syringes, and glass Pasteur pipettes. • Dispose of immediately in a designated, puncture-resistant sharps container for hazardous chemical waste.

General Disposal Guidance:

  • All waste containers must be clearly labeled with the contents, including the name "Spamine A" and any solvents.

  • Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves collection by a certified environmental health and safety (EHS) provider.

  • Never dispose of this compound waste down the drain or in the regular trash.[1]

Visualizing Safety Workflows

To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the logical relationships in the PPE selection process and the overall workflow for handling this compound.

PPE_Decision_Process PPE Decision-Making Process for this compound cluster_assessment Risk Assessment cluster_selection PPE Selection Task Identify Task (e.g., Weighing, Solution Prep) PotentialExposure Assess Potential Exposure (Inhalation, Dermal, Ocular) Task->PotentialExposure determines EngineeringControls Engineering Controls (Fume Hood) PotentialExposure->EngineeringControls requires Respiratory Respiratory Protection (e.g., N95, P100) PotentialExposure->Respiratory if inhalation risk Hand Hand Protection (Nitrile, Double-Gloved) PotentialExposure->Hand if dermal contact risk Body Body Protection (Lab Coat, Gown) PotentialExposure->Body if splash risk Eye Eye/Face Protection (Goggles, Face Shield) PotentialExposure->Eye if splash/aerosol risk

Caption: PPE selection is guided by a thorough risk assessment of the specific task.

SpiramineA_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal DesignateArea Designate & Prepare Work Area DonPPE Don Appropriate PPE DesignateArea->DonPPE Weighing Weighing (in Fume Hood) DonPPE->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Decontaminate Decontaminate Surfaces & Equipment SolutionPrep->Decontaminate DisposeWaste Segregate & Dispose of Waste Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.